molecular formula C6H3F3N2O4 B1505823 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol CAS No. 947144-26-5

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Cat. No.: B1505823
CAS No.: 947144-26-5
M. Wt: 224.09 g/mol
InChI Key: RNRDDIRUBACPKU-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a useful research compound. Its molecular formula is C6H3F3N2O4 and its molecular weight is 224.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O4/c7-6(8,9)3-1-2(12)4(11(14)15)5(13)10-3/h1H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDDIRUBACPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716325
Record name 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947144-26-5
Record name 4-Hydroxy-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. This molecule, possessing a unique combination of a nitro group, a trifluoromethyl moiety, and two hydroxyl groups on a pyridine scaffold, presents significant interest for applications in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of its structural and physicochemical properties through various analytical techniques. As direct experimental data for this specific molecule is limited in published literature, this guide integrates established chemical principles and spectroscopic data from closely related analogues to provide a robust and scientifically grounded resource.

Introduction

Pyridine derivatives are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. The subject of this guide, this compound, is a prime example of such a tailored molecule.

The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity due to its lipophilic and electron-withdrawing nature. The nitro group, a potent electron-withdrawing substituent, can participate in hydrogen bonding and is a key pharmacophore in various therapeutic agents. The diol functionality imparts hydrophilicity and provides sites for further chemical modification. The confluence of these functional groups on a pyridine core suggests potential applications as a versatile building block in drug discovery and as a ligand in coordination chemistry.

This guide serves as a detailed manual for researchers, providing a theoretical yet practical framework for the synthesis and in-depth characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is conceptualized as a two-step process, commencing with the synthesis of the precursor, 6-(trifluoromethyl)pyridine-2,4-diol, followed by its regioselective nitration.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridine-2,4-diol

Alternatively, hydrolysis of a corresponding di-substituted pyridine, such as 2,4-dichloro-6-(trifluoromethyl)pyridine, under forcing conditions could yield the desired diol.

Synthesis_Step1

Step 2: Nitration of 6-(Trifluoromethyl)pyridine-2,4-diol

The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. The electron-withdrawing trifluoromethyl group deactivates the ring towards nitration and is meta-directing. Conversely, the hydroxyl groups are strongly activating and ortho-, para-directing. The position of nitration will be determined by the interplay of these directing effects. Given the electronic nature of the substituents, the nitro group is anticipated to be introduced at the C3 position, which is ortho to one hydroxyl group and para to the other, and meta to the trifluoromethyl group.

2.2.1. Proposed Experimental Protocol: Nitration

Safety Precaution: Nitration reactions are highly exothermic and can be explosive if not controlled properly. All work must be conducted in a certified fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. A blast shield is highly recommended. Ensure that an appropriate quenching agent (e.g., a large volume of ice water) is readily accessible.[1][2][3][4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (70%) (e.g., a 1:1 v/v mixture) to 0 °C in an ice-salt bath.

  • Substrate Addition: Dissolve 6-(trifluoromethyl)pyridine-2,4-diol (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid.

  • Reaction: Slowly add the solution of the pyridine derivative to the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the filtrate is neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nitration_Workflow

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected outcomes from various analytical techniques.

Physical Properties
PropertyPredicted/Reported ValueSource
Molecular FormulaC₆H₃F₃N₂O₄[6]
Molecular Weight224.09 g/mol [6]
Melting Point164-165 °C[6]
Boiling Point242.0±40.0 °C (Predicted)[6]
Density1.77±0.1 g/cm³ (Predicted)[6]
pKa3.62±0.10 (Predicted)[6]
Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing one aromatic proton and potentially two broad signals for the hydroxyl protons, which are exchangeable with D₂O.

  • δ ~8.0-8.5 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyridine ring. The downfield shift is attributed to the deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring.

  • δ (broad s, 2H): The two hydroxyl protons at positions 2 and 4 would likely appear as broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

  • δ ~160-170 ppm (C2, C4): Carbons bearing the hydroxyl groups.

  • δ ~145-155 ppm (C6): Carbon attached to the trifluoromethyl group.

  • δ ~120-130 ppm (q, ¹JCF ≈ 270-280 Hz, CF₃): The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • δ ~115-125 ppm (C3): Carbon attached to the nitro group.

  • δ ~100-110 ppm (C5): The protonated carbon of the pyridine ring.

3.2.3. FT-IR Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • 3200-3500 cm⁻¹ (broad): O-H stretching vibrations of the hydroxyl groups, likely showing hydrogen bonding.[7]

  • ~1600-1640 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[8][9]

  • ~1520-1560 cm⁻¹ (strong, asymmetric): N-O stretching of the nitro group.[6][10][11][12][13]

  • ~1340-1380 cm⁻¹ (strong, symmetric): N-O stretching of the nitro group.[6][10][11][12][13]

  • ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

3.2.4. Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): Expected at m/z = 224.

  • Key Fragmentation Pathways: Likely fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), hydroxyl groups (-OH, 17 Da), and potentially rearrangements involving the trifluoromethyl group.[14][15][16][17][18]

Conclusion

This technical guide provides a detailed, albeit predictive, pathway for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established principles of heterocyclic chemistry and electrophilic aromatic substitution. The predicted analytical data offers a clear framework for the structural elucidation and purity assessment of this novel compound. The unique combination of functional groups in this compound makes it a molecule of considerable interest for further investigation in various fields of chemical and biological sciences. This guide is intended to be a valuable resource for researchers embarking on the synthesis and exploration of this and related heterocyclic systems.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Let's Talk Science. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Guggenheim, T. L., et al. (Eds.). (2013).
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Brown, J. F. (1957). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 79(10), 2480-2488.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 32(12), 3933-3937.
  • NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Iwayama, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-129.
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3189.
  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2001). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 2213-2221.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
  • NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethyl-pyridine. Retrieved from [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. (2019). Google Patents.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Oderinde, M. S., & Johannes, J. W. (2014). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 91, 235-249.
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2001). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 2213-2221.
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(7), 463-468.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural and electronic characteristics that dictate the compound's behavior in various chemical and biological systems. We will explore its fundamental properties, including molecular structure, molecular weight, and predicted values for its melting point, boiling point, and pKa. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of key parameters such as aqueous solubility, lipophilicity (LogP), and acidity (pKa), empowering researchers to validate and expand upon the existing data. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery and Materials Science

The journey of a novel chemical entity from a laboratory curiosity to a viable therapeutic agent or a functional material is paved with a thorough understanding of its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system, and its processability and performance in a material context. For this compound, a molecule featuring a trifluoromethyl group, a nitro group, and hydroxyl functionalities on a pyridine scaffold, this profiling is particularly crucial. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the acidity of the hydroxyl groups and the overall electron distribution in the pyridine ring. These features can impart unique biological activities or material properties. A comprehensive physicochemical dataset is, therefore, the bedrock upon which rational drug design, formulation development, and material engineering are built.

Core Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₆H₃F₃N₂O₄
Molecular Weight 224.09 g/mol
CAS Number 947144-26-5
Melting Point 164-165 °C
Boiling Point (Predicted) 242.0 ± 40.0 °C
Density (Predicted) 1.77 ± 0.1 g/cm³
pKa (Predicted) 3.62 ± 0.10
Appearance White powder

Experimental Determination of Key Physicochemical Parameters

To ensure the scientific rigor of any research involving this compound, empirical determination of its physicochemical properties is paramount. The following section provides detailed, step-by-step protocols for measuring aqueous solubility, lipophilicity (LogP), and acidity (pKa).

Aqueous Solubility Determination via the Shake-Flask Method

Rationale: The shake-flask method is a globally recognized "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a specific aqueous buffer until a saturated solution is achieved. This method provides a true measure of a compound's solubility at a given pH and temperature, which is critical for predicting its behavior in physiological environments.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound mix Add compound to buffer in a sealed vial prep_compound->mix prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->mix shake Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48h mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter quantify Quantify concentration in the filtrate (e.g., HPLC-UV, LC-MS) filter->quantify calculate Calculate solubility (e.g., in µg/mL or µM) quantify->calculate

Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to stand undisturbed for a short period to allow larger particles to settle.

    • To completely separate the undissolved solid, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter that is compatible with the aqueous buffer and has low compound binding.

    • Prepare a series of standard solutions of the compound in the same buffer with known concentrations.

    • Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

"spectroscopic data (NMR, IR, MS) for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Abstract

This technical guide provides a comprehensive, albeit theoretical, analysis of the spectroscopic characteristics of the novel compound this compound. As this molecule is not currently described in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral data. By drawing parallels with structurally analogous compounds, this guide offers valuable insights for researchers and drug development professionals who may be involved in the synthesis and characterization of this or similar heterocyclic compounds. The methodologies, predicted data, and expert interpretations presented herein serve as a foundational reference for future empirical studies.

Introduction and Molecular Overview

The convergence of a pyridine core with potent electron-withdrawing groups such as a nitro moiety and a trifluoromethyl group, alongside hydrophilic diol functionalities, renders this compound a molecule of significant interest in medicinal and materials chemistry. The electronic and steric properties imparted by these substituents are anticipated to profoundly influence its biological activity and material properties. This guide delineates a predicted spectroscopic profile to aid in the identification and characterization of this target compound.

The structural framework suggests a molecule with a highly polarized aromatic system, which is expected to dominate its spectroscopic behavior. The following sections will deconstruct the predicted data from primary analytical techniques, offering a rationale grounded in fundamental chemical principles.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. For this compound, the spectrum is anticipated to be relatively simple, featuring a single aromatic proton and two hydroxyl protons.

Recommended Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it can solubilize the polar compound and exchange with the hydroxyl protons).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 12.0Broad Singlet2H-OH
~ 8.5 - 8.8Singlet1HAr-H (H5)
Expert Interpretation

The lone aromatic proton at the C5 position is expected to resonate at a significantly downfield chemical shift (δ 8.5 - 8.8 ppm). This is a direct consequence of the strong anisotropic and electron-withdrawing effects of the adjacent nitro group at C3 and the trifluoromethyl group at C6. These groups deshield the proton, causing it to experience a stronger effective magnetic field.

The hydroxyl protons are predicted to appear as a broad singlet in the region of δ 10.0 - 12.0 ppm. Their broadness is attributed to chemical exchange with the solvent and potential intramolecular hydrogen bonding. The exact chemical shift will be highly dependent on the sample concentration and the choice of solvent.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy will be instrumental in confirming the carbon framework of the molecule. The spectrum is expected to show six distinct carbon signals, each influenced by the neighboring functional groups.

Recommended Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~ 160 - 165C2, C4
~ 150 - 155C6
~ 120 - 125 (quartet, J ≈ 270-280 Hz)-CF₃
~ 125 - 130C3
~ 115 - 120C5
Expert Interpretation

The carbons bearing the hydroxyl groups (C2 and C4) are anticipated to be the most downfield among the ring carbons due to the deshielding effect of the oxygen atoms. The carbon attached to the trifluoromethyl group (C6) will also be significantly downfield. The trifluoromethyl carbon itself will appear as a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (J) of approximately 270-280 Hz. The carbons at the C3 and C5 positions will have their chemical shifts influenced by the cumulative electronic effects of all substituents.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Recommended Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch (H-bonded)
1620 - 1580MediumC=C & C=N Stretch (Aromatic)
1550 - 1500StrongN-O Asymmetric Stretch (Nitro)
1350 - 1300StrongN-O Symmetric Stretch (Nitro)
1300 - 1100StrongC-F Stretch (Trifluoromethyl)
1250 - 1200MediumC-O Stretch
Expert Interpretation

A prominent, broad absorption band in the 3400-3200 cm⁻¹ region will be indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening due to hydrogen bonding. The strong absorptions for the asymmetric and symmetric N-O stretching of the nitro group are highly characteristic. Additionally, the very strong and typically complex set of bands for the C-F stretching of the trifluoromethyl group will be a key feature in the fingerprint region.

Predicted Mass Spectrometric (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Recommended Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Parameters:

    • Ionization Mode: Negative ion mode is likely to be more effective due to the acidic hydroxyl groups.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

Predicted MS Data
m/zAssignment
~ 240.01[M-H]⁻ (deprotonated molecular ion)
~ 223.01[M-H-OH]⁻
~ 194.01[M-H-NO₂]⁻
Expert Interpretation

In negative ion mode ESI-MS, the most abundant ion is expected to be the deprotonated molecule [M-H]⁻. The accurate mass of this ion can be used to confirm the elemental composition of the molecule. Key fragmentation pathways could involve the loss of a hydroxyl radical (-OH) or the nitro group (-NO₂), leading to the corresponding fragment ions.

Visualization of Predicted MS Fragmentation

G M_H [M-H]⁻ m/z ≈ 240.01 M_H_OH [M-H-OH]⁻ m/z ≈ 223.01 M_H->M_H_OH -OH M_H_NO2 [M-H-NO₂]⁻ m/z ≈ 194.01 M_H->M_H_NO2 -NO₂

Caption: Predicted major fragmentation pathways for this compound in negative ion mode ESI-MS.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available pyridine derivative. A plausible route could involve the nitration of a corresponding 6-(trifluoromethyl)pyridine-2,4-diol precursor. The subsequent characterization would follow a logical workflow to confirm the structure of the final product.

Visualization of Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Start 6-(Trifluoromethyl)pyridine-2,4-diol Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Workup Aqueous Workup & Purification Nitration->Workup Product 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Workup->Product NMR ¹H & ¹³C NMR Product->NMR IR FTIR Product->IR MS ESI-MS Product->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A proposed workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This guide provides a detailed, predictive overview of the spectroscopic data for this compound. The theoretical ¹H NMR, ¹³C NMR, IR, and MS data, along with expert interpretations, offer a solid foundation for any future research aimed at the synthesis and characterization of this novel compound. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to be the dominant factor shaping its spectral properties. The experimental protocols and workflows outlined here provide a practical roadmap for researchers in the field.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

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  • Title: The Systematic Identification of Organic Compounds Source: R. L. Shriner, C. K. F. Hermann, T. C. Morrill, D. Y. Curtin, R. C. Fuson URL: [Link]

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Technical Guide: A-Z Biological Activity Screening of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. Designed for researchers in drug discovery and translational science, this document moves beyond rote protocols to explain the causal-driven decisions essential for a robust screening cascade. We will navigate from initial in silico assessments and physicochemical profiling through a tiered, multi-domain bioactivity screening approach, culminating in advanced mechanism of action (MoA) studies. Each stage is detailed with validated protocols, critical control systems, and data interpretation strategies, ensuring a scientifically rigorous evaluation of the compound's therapeutic potential.

Introduction: Rationale for Screening

The compound this compound is a synthetic molecule of significant interest. Its structure combines several pharmacologically relevant motifs:

  • Pyridine Core: A foundational scaffold in numerous approved drugs, known for its ability to engage in hydrogen bonding and π-stacking interactions.

  • Trifluoromethyl (-CF3) Group: This moiety is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic properties.[1]

  • Nitro (-NO2) Group: An electron-withdrawing group that can modulate the acidity of adjacent hydroxyls and participate in specific interactions with biological targets. It is also a known feature in certain antimicrobial and anticancer agents.

  • Diol (-OH) Groups: These hydroxyl groups can act as both hydrogen bond donors and acceptors, critical for molecular recognition at a target's active site. Their positioning suggests potential for metal chelation or interaction with serine/threonine or tyrosine kinase active sites.

This unique combination suggests a plausible basis for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. This guide outlines a logical, tiered workflow to systematically uncover and validate these potential activities.

Pre-Screening Assessment: Foundational Characterization

Before committing to expensive and time-consuming wet-lab screening, a foundational assessment is crucial. This phase aims to predict the compound's drug-like properties and ensure its suitability for biological assays.[2]

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are key determinants of a compound's ultimate success.[3] Numerous free and commercial in silico tools can provide early-stage predictions.[4][5][6]

  • Objective: To computationally estimate the pharmacokinetic and toxicity profile of the compound.

  • Methodology: Utilize web-based servers such as SwissADME or pkCSM.[6] Input the compound's structure (e.g., as a SMILES string) to generate predictions for properties like oral bioavailability, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity flags (e.g., hERG inhibition).[5]

  • Causality: This step is a cost-effective filter. A compound with predicted poor absorption or high toxicity may be deprioritized or flagged for early-stage chemical modification.[7] For example, a high predicted lipophilicity (cLogP > 5) could signal future solubility issues.[8]

Physicochemical Property Profiling

Experimental validation of key physicochemical properties is essential to ensure data quality in subsequent biological assays.[9]

  • Solubility: The compound's solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) must be determined.[10] This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

  • Stability: The compound's stability in the assay buffer and solvent over time and at different temperatures should be assessed, typically by HPLC or LC-MS. Degradation can lead to a loss of activity or the emergence of confounding artifacts.

  • Purity: Compound purity must be confirmed (ideally >95%) using methods like NMR and LC-MS to ensure that the observed biological activity is not due to contaminants.

Tier 1: Primary Broad-Spectrum Screening

The goal of Tier 1 is to cast a wide net and identify any significant biological activity across diverse therapeutic areas. The following assays are chosen for their robustness, high-throughput compatibility, and relevance to the compound's structural alerts.

Workflow for Tier 1 Screening

G cluster_pre Pre-Screening cluster_tier1 Tier 1: Primary Screening cluster_analysis Analysis & Decision cluster_tier2 Tier 2: Secondary Assays in_silico In Silico ADMET physchem Physicochemical Profiling in_silico->physchem Guide Synthesis & Prioritization cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) physchem->cytotoxicity Qualified Compound antimicrobial Antimicrobial Assay (e.g., MIC) physchem->antimicrobial Qualified Compound antioxidant Antioxidant Assay (e.g., DPPH) physchem->antioxidant Qualified Compound hit_identified Hit Identified? cytotoxicity->hit_identified antimicrobial->hit_identified antioxidant->hit_identified tier2 Proceed to Tier 2 (Confirmatory & MoA) hit_identified->tier2 Yes stop stop hit_identified->stop No

Caption: Tiered screening workflow from pre-screening to hit identification.

Protocol: Cytotoxicity Screening (MTT Assay)

This assay assesses the compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]

Materials:

  • Cell lines: A panel including cancer lines (e.g., A549-lung, MCF7-breast, HCT116-colon) and a non-cancerous line (e.g., HEK293-embryonic kidney).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Positive control: Doxorubicin.

  • Vehicle control: DMSO.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Remove the old media and add 100 µL of media containing the compound or controls to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[16][17]

Materials:

  • Bacterial/Fungal Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus).

  • Culture Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Positive Control: Gentamicin (for bacteria), Amphotericin B (for fungi).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).[18]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum, no compound) and a sterility control (broth only).[19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[18]

  • Data Acquisition: The MIC is determined as the lowest compound concentration where no visible growth (turbidity) is observed.[17]

Protocol: Antioxidant Activity (DPPH Assay)

This assay measures the compound's ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[20]

Materials:

  • DPPH solution: ~0.1 mM in methanol or ethanol.[20]

  • Positive Control: Ascorbic acid or Trolox.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations to the wells.

  • DPPH Addition: Add 200 µL of the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Data Acquisition: Measure the absorbance at 517 nm. The scavenging of DPPH by an antioxidant compound results in a loss of the purple color.[20]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Tier 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

If a reproducible, dose-dependent "hit" is identified in Tier 1, the focus shifts to confirming the activity and investigating how the compound works.[22] The specific assays in this tier are contingent on the primary screening results.

Hypothetical Scenario: Let's assume the compound showed potent and selective cytotoxicity against the HCT116 colon cancer cell line (IC50 = 2.5 µM) with minimal effect on HEK293 cells (IC50 > 50 µM). This suggests a potential anticancer activity.

Alternative Viability Assay

To ensure the observed effect is not an artifact of the MTT assay chemistry, a confirmatory assay with a different endpoint is essential. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as a marker of metabolically active cells, is an excellent orthogonal method.[23][24]

  • Protocol: CellTiter-Glo® Assay

    • Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.[25][26]

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.[27]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[26]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

    • Record luminescence with a luminometer. A decrease in signal indicates a loss of viable cells.

MoA Hypothesis: Inhibition of NF-κB Signaling

Many pyridine-based structures are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active in many cancers, promoting proliferation and inhibiting apoptosis.[28] Therefore, a plausible hypothesis is that our compound exerts its anticancer effect by inhibiting this pathway.[29][30]

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB p65/p50 (NF-κB) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Transcription Binds DNA Compound 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Protocol: Target Engagement (Cellular Thermal Shift Assay - CETSA)

To test the hypothesis that the compound directly binds to a target within the cell, CETSA is a powerful technique. It measures the change in thermal stability of a protein upon ligand binding.[31][32][33]

Objective: To determine if the compound engages an intracellular target, leading to its thermal stabilization.

Step-by-Step Protocol:

  • Treatment: Treat intact HCT116 cells with either the test compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour.[32]

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[34]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed to separate the precipitated (denatured) proteins from the soluble (stable) fraction.[35]

  • Detection: Analyze the amount of a specific target protein (e.g., IKKβ, a key kinase in the NF-κB pathway) remaining in the soluble fraction using Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct target engagement.[34]

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and decision-making.

Table 1: Hypothetical Tier 1 Screening Results

Assay Type Target/Cell Line Parameter Result Interpretation
Cytotoxicity HCT116 (Colon Cancer) IC50 2.5 µM Potent Activity
Cytotoxicity A549 (Lung Cancer) IC50 15.7 µM Moderate Activity
Cytotoxicity HEK293 (Normal Kidney) IC50 > 50 µM Selective for Cancer Cells
Antimicrobial S. aureus MIC > 128 µg/mL Inactive
Antimicrobial E. coli MIC > 128 µg/mL Inactive

| Antioxidant | DPPH Radical | EC50 | > 100 µM | Inactive |

Interpretation: The primary screen reveals a potent and selective cytotoxic effect against the HCT116 colon cancer cell line. The lack of antimicrobial or general antioxidant activity allows for a focused investigation into an anticancer mechanism.

Conclusion and Future Directions

This guide has established a comprehensive, tiered strategy for the biological evaluation of this compound. The initial screening cascade is designed to efficiently identify promising activities, while the secondary, hypothesis-driven assays provide a pathway to understanding the mechanism of action.

Based on our hypothetical results, future work would focus on:

  • Confirming NF-κB Pathway Inhibition: Performing downstream assays, such as measuring the phosphorylation of IκBα or using an NF-κB reporter gene assay.

  • Target Deconvolution: If CETSA confirms engagement but the specific target is unknown, advanced proteomic techniques (e.g., Thermal Proteome Profiling) can be used for unbiased target identification.[36]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency and refine its ADMET properties.[2]

By following this rigorous, causality-driven approach, researchers can effectively navigate the complexities of early-stage drug discovery and unlock the therapeutic potential of novel chemical entities.

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Sources

A-Z Guide to Therapeutic Target Identification for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol represents a novel chemical entity with potential therapeutic applications, yet its molecular targets remain uncharacterized. This technical guide outlines a comprehensive, multi-phase strategic workflow designed for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By integrating computational prediction, broad-based in vitro screening, and robust cell-based validation, this document provides a scientifically rigorous roadmap from initial hypothesis generation to mechanistic elucidation. The narrative emphasizes the causal logic behind experimental choices, providing detailed, actionable protocols and data interpretation frameworks to guide the discovery process.

Section 1: Structural Analysis and Rationale for Target Identification

The structure of this compound presents several key functional groups that inform our initial hypotheses about its potential biological activity. A systematic deconstruction of the molecule is the first step in a logical target identification campaign.

  • Pyridine-2,4-diol Core: This scaffold is a known metal-chelating pharmacophore. This property suggests a high probability of interaction with metalloenzymes. Specifically, the 2-hydroxypyridone tautomer can coordinate with divalent metal ions (e.g., Fe²⁺, Zn²⁺) in the active sites of enzymes. This points toward potential inhibition of target classes like the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are Fe(II)-dependent oxygenases often dysregulated in cancer.[1][2]

  • Trifluoromethyl (-CF3) Group: A ubiquitous substituent in modern medicinal chemistry, the -CF3 group significantly impacts a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can enhance membrane permeability and strengthen binding affinity to biological targets.[4][5] The presence of a -CF3 group often leads to improved potency and a longer biological half-life.[4]

  • Nitro (-NO2) Group: The nitroaromatic group is a strong electron-withdrawing moiety and a well-known pharmacophore, but it also serves as a structural alert.[6][7] Its presence suggests two key possibilities. First, it can be bioreduced by cellular nitroreductases, particularly in hypoxic environments characteristic of solid tumors, to form reactive intermediates that may exert cytotoxic effects.[8][9] This makes enzymes involved in redox signaling and DNA damage repair potential targets. Second, the nitro group's electronic properties can directly influence binding to a specific protein target.[8]

Based on this analysis, we can formulate three primary hypotheses for the potential target classes of this compound:

  • JmjC Histone Demethylases (KDMs): Due to the metal-chelating pyridine-2,4-diol core.

  • Protein Kinases: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors.[10][11]

  • Redox-Modulating Enzymes: Stemming from the potential for bioreduction of the nitro group.

Section 2: Phase 1 - In Silico Target Prediction and Hypothesis Generation

Before committing to expensive and time-consuming wet-lab experiments, computational methods can narrow the search space for potential targets.[12] These approaches leverage vast databases of known drug-target interactions (DTIs) to predict targets for novel molecules based on structural similarity.[13][14]

Experimental Protocol 1: Computational Target Prediction
  • Obtain SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) representation.

  • Query Prediction Servers: Submit the SMILES string to multiple free-to-use, validated web servers. Recommended platforms include:

    • SwissTargetPrediction

    • SuperPred

    • TarFisDock[15]

  • Data Aggregation: Collect the lists of predicted targets from each server. Note the prediction scores (often expressed as probability, confidence, or docking scores).

  • Target Class Analysis: Group the predicted targets into functional classes (e.g., kinases, proteases, GPCRs, epigenetic enzymes).

  • Cross-Validation: Prioritize targets or target classes that are predicted by multiple independent algorithms, as this increases confidence in the prediction.

Data Presentation: Predicted Target Classes

The results should be summarized in a table to provide a clear overview of the computational hypotheses.

Target ClassRepresentative Predicted TargetsPrediction Score (Avg.)Rationale / Structural Analogs
Epigenetic EnzymesKDM4A, KDM4C, KDM5BHighPyridine-diol core resembles known KDM inhibitors.
Protein KinasesABL1, SRC, EGFRMediumPyridine scaffold is a common kinase-binding motif.
MetalloenzymesMMP2, MMP9MediumMetal-chelating core.
OxidoreductasesNQO1, P450 ReductaseLow-MediumPotential for nitro group bioreduction.
Workflow Visualization

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_analysis Analysis & Hypothesis Compound Compound Structure (SMILES) Tool1 SwissTargetPrediction Compound->Tool1 Tool2 SuperPred Compound->Tool2 Tool3 TarFisDock Compound->Tool3 Aggregate Aggregate & Cross-Validate Predicted Targets Tool1->Aggregate Tool2->Aggregate Tool3->Aggregate Hypothesis Generate Target Class Hypotheses Aggregate->Hypothesis

Caption: Workflow for in silico target hypothesis generation.

Section 3: Phase 2 - Broad In Vitro Screening for Target Class Confirmation

The next logical step is to experimentally test the hypotheses generated in silico. Broad panel screening provides a rapid and cost-effective method to determine if the compound has activity against a large, diverse set of targets within a suspected class.[16]

Experimental Protocol 2: Broad Kinase Panel Screening
  • Select a Service Provider: Engage a contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Reaction Biology, Promega, ICE Bioscience).[16][17][18]

  • Choose Screening Concentration: Select a high, fixed concentration for the initial screen, typically 1 µM or 10 µM, to maximize the chances of detecting hits.

  • Select Kinase Panel: Opt for the largest available panel (often >300 kinases) to assess selectivity across the kinome.[]

  • Data Analysis: The primary output will be the percent inhibition (%I) for each kinase at the tested concentration. A common hit threshold is >50% inhibition.

  • Visualize Results: Plot the %I values for all kinases. A kinome map or dendrogram is an effective way to visualize the compound's activity and selectivity profile.

Experimental Protocol 3: Epigenetic Enzyme Panel Screening
  • Rationale: Based on the strong hypothesis for metalloenzyme inhibition, a focused panel of JmjC histone demethylases is warranted.[20][21]

  • Panel Selection: Assemble a panel of representative JmjC KDMs, with a focus on the KDM4 subfamily, which has been implicated in multiple cancers.[22][23][24]

  • Assay Format: Utilize a robust biochemical assay, such as an AlphaLISA or TR-FRET assay, to measure demethylase activity.

  • Execution: Screen the compound at a single high concentration (e.g., 10 µM) in duplicate.

  • Hit Identification: Identify enzymes where the compound causes significant inhibition (e.g., >50%) of catalytic activity.

Workflow Visualization

In_Vitro_Screening cluster_screening Broad Panel Screening cluster_analysis Hit Identification Compound Test Compound (10 µM) KinasePanel Kinome Panel Screen (>300 Kinases) Compound->KinasePanel KDM_Panel JmjC KDM Panel (e.g., KDM4A-E, KDM5B) Compound->KDM_Panel KinaseHits Identify Kinase Hits (>% Inhibition) KinasePanel->KinaseHits KDM_Hits Identify KDM Hits (>% Inhibition) KDM_Panel->KDM_Hits ValidatedHits Validated Primary Hits for Dose-Response KinaseHits->ValidatedHits KDM_Hits->ValidatedHits

Caption: Workflow for broad in vitro screening and hit identification.

Section 4: Phase 3 - Target Validation and Cellular Engagement

A hit from an in vitro biochemical assay does not guarantee that the compound will engage its target in the complex environment of a living cell. Therefore, the next crucial phase is to confirm target engagement in a cellular context.[25]

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[26] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[27][28]

  • Cell Line Selection: Choose a cell line that expresses the target protein of interest at a sufficient level (e.g., a cancer cell line known to overexpress KDM4A).

  • Compound Treatment: Treat intact cells with a range of concentrations of the test compound or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction via centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A successful target engagement will result in a rightward shift of the melting curve (an increase in the apparent melting temperature, Tₘ) in compound-treated cells compared to vehicle-treated cells.[29]

Data Presentation: CETSA Melt Curves

The data should be plotted to clearly visualize the thermal stabilization of the target protein.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Cpd)
46100100
509598
547592
584081
621555
66520

This table contains example data for illustrative purposes.

Workflow Visualization

Target_Validation_Workflow cluster_cellular Cellular Target Engagement cluster_confirmation Confirmation PrimaryHits Primary Hits from In Vitro Screens DoseResponse Biochemical IC50 Determination PrimaryHits->DoseResponse CETSA_Protocol Cellular Thermal Shift Assay (CETSA) PrimaryHits->CETSA_Protocol IC50_Data Potency (IC50) DoseResponse->IC50_Data CETSA_Shift Thermal Shift (ΔTm) CETSA_Protocol->CETSA_Shift ValidatedTarget Validated Cellular Target IC50_Data->ValidatedTarget CETSA_Shift->ValidatedTarget

Caption: Workflow for target validation and cellular engagement.

Section 5: Phase 4 - Elucidating Mechanism of Action

Once a target has been validated in a cellular context, the final step is to link target engagement to a functional biological outcome. This involves measuring the downstream consequences of target inhibition in a disease-relevant model.

Hypothetical Scenario: Let us assume that this compound is a potent inhibitor of the histone demethylase KDM4A.[22] KDM4A removes methyl marks from Histone H3 at Lysine 9 (H3K9me3), a repressive epigenetic mark.[23] Inhibition of KDM4A should therefore lead to an increase in global H3K9me3 levels.

Experimental Protocol 5: Western Blot for Downstream Biomarkers
  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells, where KDM4A is often overexpressed) with increasing concentrations of the compound for 24-48 hours.[30]

  • Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.

  • Western Blotting: Perform Western blotting on the histone extracts using specific antibodies against H3K9me3 and total Histone H3 (as a loading control).

  • Quantification: Quantify the band intensities. A successful mechanistic outcome would be a dose-dependent increase in the H3K9me3 signal relative to the total H3 signal.

Signaling Pathway Visualization

Signaling_Pathway KDM4A KDM4A Enzyme H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 Demethylation Gene_Repression Target Gene Repression H3K9me3->Gene_Repression Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Compound 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Compound->KDM4A Inhibition

Caption: Hypothesized mechanism of action via KDM4A inhibition.

Section 6: Conclusion

This guide presents a logical, phased approach to the complex challenge of identifying the therapeutic targets of a novel compound, this compound. By starting with a robust analysis of the chemical structure to form data-driven hypotheses, and proceeding through systematic computational, in vitro, and cellular validation steps, researchers can efficiently and confidently identify and confirm the mechanism of action. This workflow is designed to be both rigorous and adaptable, providing a solid foundation for the subsequent stages of drug discovery and development.

References

  • Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Tumber, A., et al. (2018). Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Tumber, A., et al. (2018). Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Opo, F. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Zhang, X., et al. (2022). The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Suzuki, T., & Miyata, N. (2019). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules. Available at: [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Shankar, R. (2021). Unravelling KDM4 histone demethylase inhibitors for cancer therapy. Drug Discovery Today. Available at: [Link]

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, D., et al. (2018). Small molecule KDM4s inhibitors as anti-cancer agents. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Thafar, M. A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. SciSpace. Available at: [Link]

  • Suraweera, A., et al. (2020). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. Cancers. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Sbardella, G., et al. (2023). Targeting N‐Methyl‐lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic Drug Discovery. Chemistry–A European Journal. Available at: [Link]

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Sources

"toxicology profile of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Toxicology Profile of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Abstract

This technical guide provides a comprehensive framework for establishing the toxicology profile of the novel chemical entity, this compound (CAS No. 947144-26-5). Lacking extensive public data, this document synthesizes information from analogous chemical structures—nitropyridines, trifluoromethylated heterocycles, and dihydroxypyridines—to construct a predictive toxicological landscape. We outline a logical, multi-tiered assessment strategy, beginning with in silico predictions and progressing through detailed in vitro and proposed in vivo experimental protocols. The causality behind each experimental choice is explained, providing a robust, self-validating system for preclinical safety assessment. This guide serves as a foundational document for any research or development program involving this compound.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its potential biological activity and toxicological profile: a pyridine core, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a nitro (-NO2) group. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals.[1] The -CF3 group is frequently incorporated to enhance metabolic stability and modulate physicochemical properties, while the aromatic nitro group is a well-known structural alert for potential genotoxicity and can be a substrate for metabolic activation.

The comprehensive toxicological evaluation of any new chemical entity is paramount for ensuring safety and regulatory compliance. This guide proposes a systematic, evidence-based approach to characterize the potential hazards of this compound. Our strategy is built on a tiered workflow that prioritizes computational and cell-based assays before proceeding to resource-intensive animal studies, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).

Physicochemical Properties and Structural Analysis

A molecule's inherent toxicological activity is intrinsically linked to its physical and chemical properties.

Known Properties
PropertyValueSource
CAS Number 947144-26-5[2]
Molecular Formula C₆H₃F₃N₂O₄[2]
Molecular Weight 224.09 g/mol [2]
Purity Typically ≥98%[2]
Structural Feature Analysis
  • Pyridine Core: The basic nitrogen atom influences aqueous solubility and allows for salt formation. The pyridine ring itself can be a target for oxidative metabolism, although this is often influenced by its substituents. General pyridine toxicity can manifest as liver damage and neurological effects.[3]

  • Trifluoromethyl (-CF3) Group: This group significantly increases lipophilicity and is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the strength of the C-F bond.[4] This "metabolic blocking" effect can increase a compound's half-life but may shift metabolism to other parts of the molecule, such as the pyridine ring or the nitro group.[4][5]

  • Nitro (-NO2) Group: The aromatic nitro group is a critical toxico-pharmacological feature. It is strongly electron-withdrawing and can undergo metabolic reduction by nitroreductases to form reactive nitroso and hydroxylamine intermediates, which are capable of binding to cellular macromolecules, including DNA, and inducing oxidative stress. This pathway is a primary cause of concern for mutagenicity and carcinogenicity. Studies on related nitropyridine compounds have shown toxic effects on the blood system, such as the formation of methemoglobin.[6]

  • Diol (-OH) Groups: The two hydroxyl groups increase the molecule's polarity and provide sites for Phase II conjugation reactions (e.g., glucuronidation and sulfation), which are typically detoxification pathways that facilitate excretion.

In Silico Toxicological Prediction

Computational toxicology serves as an essential first-pass screening tool to identify potential liabilities based on chemical structure, guiding subsequent experimental work.

Rationale for In Silico Assessment

The primary objective is to leverage established structure-activity relationship (SAR) models to predict a range of toxicological endpoints. This is a rapid, cost-effective method to flag potential hazards, particularly for genotoxicity, hepatotoxicity, and metabolism, which are known concerns for the constituent chemical classes.[7][8]

Predicted Toxicological Profile & Proposed Metabolic Pathway

Based on its structural features, the following profile is anticipated.

EndpointPredicted OutcomeRationale
Bacterial Mutagenicity Positive Aromatic nitro group is a strong structural alert.
Mammalian Genotoxicity Potential Positive Potential for clastogenicity or aneugenicity via reactive metabolites.
Hepatotoxicity Potential Concern Pyridine derivatives are associated with liver toxicity.[3]
CYP450 Inhibition Likely Many pyridine derivatives interact with CYP enzymes.[9]
Metabolic Stability High The -CF3 group is a metabolic blocker.
Skin/Eye Irritation Potential Irritant Hazard statements for the compound include H315 (skin) and H319 (eye).[2] Related nitropyridines show pronounced eye irritation.[6]

A plausible metabolic pathway involves the reduction of the nitro group and conjugation of the hydroxyl groups.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Nitroso 3-Nitroso Intermediate Parent->Nitroso Nitroreductase Glucuronide Hydroxyl-Glucuronide Conjugate Parent->Glucuronide UGT Enzymes Sulfate Hydroxyl-Sulfate Conjugate Parent->Sulfate SULT Enzymes Hydroxylamine 3-Hydroxylamine Intermediate (Reactive Metabolite) Nitroso->Hydroxylamine Nitroreductase Amino 3-Amino Metabolite Hydroxylamine->Amino Amino->Glucuronide UGT Enzymes

Caption: Proposed metabolic pathway for this compound.

In Vitro Toxicological Assessment Workflow

In vitro assays are essential for confirming or refuting in silico predictions and providing quantitative data on cellular toxicity.

G start In Vitro Assessment cytotoxicity Tier 1: Cytotoxicity (e.g., HepG2, HEK293 cells) MTT / LDH Assays start->cytotoxicity genotoxicity Tier 2: Genotoxicity (Based on In Silico Alert) cytotoxicity->genotoxicity ames Ames Test (Bacterial Mutagenicity) genotoxicity->ames micronucleus In Vitro Micronucleus Test (Mammalian Chromosomal Damage) genotoxicity->micronucleus d_d_i Tier 3: Drug-Drug Interaction (DDI) Potential micronucleus->d_d_i cyp_inhibition CYP450 Inhibition Assay (Human Liver Microsomes) d_d_i->cyp_inhibition

Caption: Tiered workflow for in vitro toxicological assessment.

Protocol: Cell Viability using MTT Assay

Rationale: To determine the concentration at which the compound causes acute cytotoxicity. The HepG2 cell line is chosen as it is a human hepatoma line, providing relevance for potential liver toxicity.[10]

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Bacterial Reverse Mutation (Ames) Test

Rationale: This is the standard regulatory test for evaluating mutagenic potential and is mandatory given the structural alert from the nitro group. It assesses the compound's ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver). This is critical, as nitro-aromatic compounds often require metabolic reduction to become mutagenic.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for non-activation arms). b. Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

  • Data Analysis: A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Proposed In Vivo Toxicological Studies

Should the in vitro data and the compound's intended use warrant further investigation, targeted in vivo studies are necessary to understand systemic toxicity. These protocols should be designed based on OECD guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Rationale: To determine the acute lethal dose (LD₅₀) and identify signs of systemic toxicity. This information is crucial for classification and labeling. Studies on similar nitropyridine compounds provide a basis for expected toxicity ranges.[6]

Methodology:

  • Animal Model: Use female Sprague-Dawley rats (or a similar rodent model).

  • Dosing: Administer the compound sequentially to groups of three animals. Start with a dose of 300 mg/kg (or a dose selected based on in vitro data). The dose for the next group is increased or decreased depending on the observed mortality.

  • Administration: Administer a single dose via oral gavage.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, respiration, neurological signs) and mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any target organ abnormalities.

  • Endpoint: The study determines a toxicity class and an estimated LD₅₀ range.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

Rationale: To evaluate the cumulative toxic effects of the compound and identify target organs following repeated exposure.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Use at least three dose levels (low, mid, high) and a concurrent vehicle control group. Dose levels should be selected based on the acute toxicity data.

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

  • Histopathology: Conduct a full histopathological examination of a comprehensive list of organs and tissues from the control and high-dose groups to identify microscopic changes.

Integrated Risk Assessment and Summary

The overall toxicological risk of this compound must be synthesized from all available data.

Toxicological EndpointAssessment TierAnticipated FindingImplication for Development
Mutagenicity In Silico / In VitroHigh Risk. Likely positive in Ames test due to the nitro group.Significant barrier for pharmaceutical development. May be acceptable for non-pharmaceutical uses with strict handling protocols.
Cytotoxicity In VitroModerate to high.Establishes therapeutic index; guides dose selection for further studies.
Systemic Toxicity In Vivo (Acute)Likely moderately toxic (Class 2 or 3).[6]Requires careful handling (PPE) and informs labeling.
Target Organ Toxicity In Vivo (Repeated)High Risk for Liver and Blood. Based on pyridine and nitropyridine analogs.[3][6]Requires monitoring of liver enzymes and hematological parameters in any further studies.
Local Irritation Compound DataHigh Risk for Eyes. Mandates use of eye protection during handling.

The toxicological profile of this compound is predicted to be dominated by the liabilities of its aromatic nitro group, pointing towards a high probability of mutagenicity. This represents a significant hurdle for its development as a therapeutic agent. Furthermore, analogs suggest a potential for systemic toxicity targeting the liver and hematological system, as well as significant eye irritation.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path to definitively characterize these risks. Any organization intending to use or develop this compound must, at a minimum, conduct the in vitro genotoxicity and cytotoxicity assays. The results of these initial tests will be critical in determining if the significant resources required for in vivo characterization are justified.

References

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  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
  • Makarov, D. A., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Okamoto, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • ChemicalBook. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry.
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"solubility and stability of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound (CAS No. 947144-26-5), a heterocyclic compound with structural motifs relevant to pharmaceutical and agrochemical research. We delve into the theoretical underpinnings of its physicochemical properties, present detailed, field-proven protocols for empirical determination, and offer insights into the interpretation of results. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's behavior in various solvent systems and under common stress conditions.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its chemical personality: a pyridine core, a nitro group, and a trifluoromethyl group.[1] Understanding the interplay of these groups is fundamental to predicting and interpreting its solubility and stability.

  • Pyridine Core: The pyridine ring is a basic heterocycle, but the presence of two hydroxyl groups introduces acidic character and the potential for tautomerization to pyridone forms.[2][3]

  • Trifluoromethyl (-CF3) Group: This is a strongly electron-withdrawing group known for its high electronegativity and metabolic stability.[4] Its presence typically increases lipophilicity and can significantly influence the electronic environment of the aromatic ring, enhancing resistance to oxidative metabolism.[5][6]

  • Nitro (-NO2) Group: As a powerful electron-withdrawing group, the nitro moiety decreases the basicity of the pyridine nitrogen and makes the aromatic ring electron-deficient.[7] Nitroaromatic compounds are known to be susceptible to reduction and can be sensitive to light, which are critical considerations for stability.[8][9]

Some predicted physicochemical properties for this compound are available.[10][11] The predicted pKa of approximately 3.62 suggests the compound is acidic, a critical factor for its solubility in aqueous media at different pH levels.[10]

Solubility Assessment: A Foundation for Application

Determining the solubility of a compound is a critical first step in its development, influencing everything from formulation strategies to bioavailability. The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of thermodynamic equilibrium.[12]

Causality Behind Experimental Design

The choice of solvents is dictated by the need to understand the compound's behavior in a range of environments relevant to drug discovery and development.

  • Aqueous Buffers (pH 2.0, 7.4, 9.0): These are chosen to simulate physiological conditions (e.g., stomach, blood, and intestine, respectively). Given the compound's predicted acidic pKa, solubility is expected to be lowest at pH 2.0 and increase significantly at pH 7.4 and 9.0 as the diol moiety deprotonates to form a more soluble salt.[13]

  • Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): These solvents are commonly used in early-stage discovery for stock solution preparation and in various synthetic and analytical procedures. Their different polarities provide a comprehensive solubility profile.

  • Non-Polar Solvent (Hexane): Included to establish the lower limit of solubility and confirm the compound's polar nature.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add 1 mL of the chosen pre-equilibrated solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[12]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully pipette an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see section 3.3 for an example method). Calculate the concentration against a standard curve prepared from a known stock solution.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_process Equilibration & Separation cluster_analysis Analysis & Quantification A Weigh excess solid compound into vial B Add 1 mL of selected solvent A->B C Equilibrate on shaker (24h, 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute into linear range E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, comparative table.

Table 1: Equilibrium Solubility of this compound at 25 °C

Solvent SystempHSolubility (µg/mL)Classification
0.1 N HCl2.0< 10Sparingly Soluble
PBS Buffer7.41500Soluble
Carbonate Buffer9.0> 5000Freely Soluble
Dimethyl Sulfoxide (DMSO)N/A> 20,000Very Soluble
EthanolN/A3500Soluble
MethanolN/A4200Soluble
AcetonitrileN/A800Sparingly Soluble
HexaneN/A< 1Practically Insoluble

Note: Data are representative examples for illustrative purposes.

Stability Profiling: Ensuring Molecular Integrity

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors.[14][15] Forced degradation (or stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule, which is crucial for developing stability-indicating analytical methods.[16]

Rationale for Stress Conditions

The selected stress conditions are based on the International Council for Harmonisation (ICH) guidelines and the known chemical liabilities of the molecule's functional groups.[17][18][19]

  • Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments. The pyridine and diol functionalities could be susceptible to pH-dependent degradation.[16]

  • Oxidative Stress: Hydrogen peroxide is used to assess susceptibility to oxidation. While the trifluoromethyl group is robust, other parts of the molecule may be sensitive.[5]

  • Thermal Stress: High temperature is used to accelerate degradation and determine thermal stability.[20]

  • Photostability: Nitroaromatic compounds are often light-sensitive, making photostability a critical test to determine if the compound requires protection from light.[16]

Experimental Protocol: Forced Degradation Study

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic: 1.0 N HCl. Heat at 60 °C for 24 hours.

    • Basic: 1.0 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative: 10% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Water (as the stressor). Heat at 80 °C for 72 hours.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water and store it at 4 °C.

  • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples, including the control, to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Stability-Indicating Analytical Method

A robust HPLC method is required to separate the parent compound from any potential degradants.[21][22]

  • Instrument: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 275 nm.

  • Injection Volume: 10 µL.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution B Acidic (1N HCl, 60°C) A->B C Basic (1N NaOH, RT) A->C D Oxidative (10% H2O2, RT) A->D E Thermal (Water, 80°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize/Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC Method G->H I Assess Degradation (% Parent Remaining, Degradant Peaks) H->I

Caption: Workflow for a forced degradation study.

Data Presentation: Stability Profile

Results from the forced degradation study are best presented in a summary table.

Table 2: Forced Degradation Results for this compound

Stress Condition% Parent RemainingObservations
Control (T=0)100%No degradation observed.
Acidic (1N HCl, 60°C, 24h)92.5%Minor degradation, 2 small degradant peaks.
Basic (1N NaOH, RT, 4h)45.2%Significant degradation, 1 major degradant peak.
Oxidative (10% H₂O₂, RT, 24h)98.1%Stable to oxidation.
Thermal (80°C, 72h)96.7%Stable to heat.
Photolytic (ICH Q1B)78.9%Moderate degradation, multiple small degradant peaks.

Note: Data are representative examples for illustrative purposes.

Interpretation of Results: The hypothetical data suggest that the compound is most susceptible to degradation under basic (hydrolytic) and photolytic conditions. It shows good stability against acidic, oxidative, and thermal stress. This information is critical for guiding formulation development and defining appropriate storage conditions (e.g., protection from light and avoidance of alkaline excipients).

Conclusion

This guide has provided a detailed, scientifically-grounded approach to characterizing the solubility and stability of this compound. The experimental protocols and rationale described herein offer a robust framework for generating high-quality, interpretable data essential for the advancement of research and development projects involving this molecule. The key takeaways are the compound's pH-dependent aqueous solubility, driven by its acidic nature, and its notable sensitivity to basic hydrolysis and photolytic stress. These intrinsic properties must be carefully considered in all future development activities.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • ICH Stability Guidelines. LSC Group®.
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • Prevention of Nitro-aromatic Compound Degrad
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline.
  • Forced Degrad
  • This compound. ChemicalBook.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).
  • This compound. Labsolu.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Biodegradation of nitroarom
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • This compound CAS NO.947144-26-5. Guidechem.
  • HPLC Methods for analysis of Pyridine.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • 947144-26-5|this compound. BLDpharm.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 2,4-Dihydroxypyridine 97%. Sigma-Aldrich.
  • This compound. 2a biotech.

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Methodological & Application

Synthetic Route Development for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the nitro group and multiple hydroxyl functionalities offer sites for further chemical modification. This application note provides a detailed synthetic route for the preparation of this target molecule, designed for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process commencing from commercially available starting materials, with each step supported by established chemical principles and literature precedents.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent synthetic strategy. The key disconnections involve the introduction of the nitro group via electrophilic nitration and the formation of the dihydroxypyridine core from a suitable precursor. The trifluoromethyl group is best incorporated early in the synthesis. A plausible forward synthesis, therefore, initiates with a pre-functionalized trifluoromethylpyridine.

G Target This compound (I) Intermediate_1 2,4-Dihydroxy-6-(trifluoromethyl)pyridine (II) Target->Intermediate_1 Nitration Intermediate_2 2-Chloro-4-hydroxy-6-(trifluoromethyl)pyridine (III) Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 2,4-Dichloro-6-(trifluoromethyl)pyridine (IV) Intermediate_2->Intermediate_3 Selective Hydrolysis Starting_Material 2-Chloro-6-(trifluoromethyl)pyridine Intermediate_3->Starting_Material Chlorination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step process starting from 2-chloro-6-(trifluoromethyl)pyridine. This pathway is designed to be robust and scalable, utilizing common laboratory reagents and techniques.

G cluster_0 Synthetic Pathway Start 2-Chloro-6-(trifluoromethyl)pyridine Step1 Chlorination Start->Step1 Intermediate1 2,4-Dichloro-6-(trifluoromethyl)pyridine Step1->Intermediate1 Step2 Selective Hydrolysis Intermediate1->Step2 Intermediate2 2-Chloro-4-hydroxy-6-(trifluoromethyl)pyridine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 2,4-Dihydroxy-6-(trifluoromethyl)pyridine Step3->Intermediate3 Step4 Nitration Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2,4-dichloro-6-(trifluoromethyl)pyridine, can be achieved through the chlorination of 2-chloro-6-(trifluoromethyl)pyridine. This reaction introduces a second chlorine atom onto the pyridine ring, primarily at the 4-position due to the directing effects of the existing substituents.

Protocol:

  • In a fume hood, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet with 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).

  • Add a suitable solvent such as oleum or a mixture of sulfuric acid and a chlorinating agent.

  • Introduce the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) (1.1 eq) to the reaction mixture at a controlled rate while maintaining a specific temperature range (typically elevated temperatures are required for aromatic chlorination).

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide, sodium carbonate) until a pH of 7-8 is reached.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford 2,4-dichloro-6-(trifluoromethyl)pyridine.

ParameterValue
Starting Material2-Chloro-6-(trifluoromethyl)pyridine
Key ReagentsChlorinating agent (e.g., Cl₂, SO₂Cl₂)
SolventOleum or H₂SO₄
TemperatureElevated, reaction-specific
Reaction TimeMonitored by GC-MS or TLC
Expected Yield60-80%
Step 2: Selective Hydrolysis to 2-Chloro-4-hydroxy-6-(trifluoromethyl)pyridine

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring allows for selective hydrolysis. The C4-chloro substituent is generally more susceptible to nucleophilic attack.

Protocol:

  • To a solution of 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dioxane, DMSO), add a mild base such as sodium bicarbonate or a stoichiometric amount of sodium hydroxide (1.0-1.2 eq) in water.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Upon selective conversion to the monochlorinated product, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-4-hydroxy-6-(trifluoromethyl)pyridine. This compound may exist in its tautomeric form, 4-chloro-6-(trifluoromethyl)pyridin-2(1H)-one.

ParameterValue
Starting Material2,4-Dichloro-6-(trifluoromethyl)pyridine
Key ReagentsMild base (e.g., NaHCO₃, NaOH)
SolventDioxane or DMSO/water
Temperature80-100 °C
Reaction TimeMonitored by TLC or HPLC
Expected Yield70-90%
Step 3: Hydrolysis to 2,4-Dihydroxy-6-(trifluoromethyl)pyridine

The remaining chlorine atom at the C2 position can be hydrolyzed under more forcing conditions to yield the desired dihydroxy intermediate.

Protocol:

  • In a pressure vessel, dissolve 2-chloro-4-hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) in a solution of a strong base (e.g., concentrated sodium hydroxide or potassium hydroxide) (2.0-3.0 eq) in water.

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with a concentrated acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2,4-dihydroxy-6-(trifluoromethyl)pyridine.

ParameterValue
Starting Material2-Chloro-4-hydroxy-6-(trifluoromethyl)pyridine
Key ReagentsStrong base (e.g., NaOH, KOH)
SolventWater
Temperature150-180 °C
Reaction TimeSeveral hours, monitored by HPLC
Expected Yield80-95%
Step 4: Nitration to this compound

The final step is the regioselective nitration of the electron-rich dihydroxypyridine ring. The two hydroxyl groups are strongly activating and ortho-, para-directing, which will favor the introduction of the nitro group at the 3-position.

Protocol:

  • In a flask cooled in an ice-water bath, slowly add 2,4-dihydroxy-6-(trifluoromethyl)pyridine (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The product will precipitate out of the solution.

  • Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum to obtain the final product, this compound.

ParameterValue
Starting Material2,4-Dihydroxy-6-(trifluoromethyl)pyridine
Key ReagentsConcentrated H₂SO₄, Fuming HNO₃
Temperature0-25 °C
Reaction TimeMonitored by TLC or HPLC
Expected Yield70-85%

Conclusion

This application note outlines a comprehensive and logical synthetic route for the preparation of this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to synthesize this valuable compound. The multi-step synthesis offers opportunities for optimization and adaptation to specific laboratory conditions. The successful synthesis of this molecule will provide access to a new scaffold for further exploration in drug discovery and materials science.

References

  • Synthesis of Trifluoromethylpyridines: A comprehensive overview of methods for introducing trifluoromethyl groups into pyridine rings and the synthesis of various trifluoromethylpyridine derivatives can be found in the following review

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients
    • Source: Journal of Pesticide Science
    • URL: [Link][1]

  • Hydrolysis of Chloropyridines: The hydrolysis of chloropyridines to their corresponding hydroxypyridines is a well-established reaction. A relevant patent describing the hydrolysis of 2-chloro-6-(trifluoromethyl)

    • Title: Process for preparing 2-hydroxy-6-trifluoromethylpyridine
    • Source: European P
    • URL: [2][3]

  • Nitration of Dihydroxypyridines: The nitration of dihydroxypyridines is a key transformation in this synthetic route.

    • Title: Nitr
    • Source: Google P
    • URL: [4]

  • Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine: The starting material for the hydrolysis steps is a key intermediate.

    • Title: Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds
    • Source: Google P
    • URL: [5]

  • General Nitration of Pyridines: A publication on the general methodology for the nitration of pyridines

    • Title: Preparation of Nitropyridines by Nitr
    • Source: ResearchG
    • URL: [Link][6]

Sources

Application Note & Protocol: High-Purity Isolation of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecules such as protein degraders.[1][2][3] The presence of a trifluoromethyl group, a nitro group, and two hydroxyl functions imparts unique electronic and structural properties, but also presents specific challenges during purification.[4] The ultimate success of downstream applications, from high-throughput screening to late-stage drug development, is critically dependent on the purity of such starting materials. Impurities arising from synthesis, including unreacted starting materials, isomers, by-products, or degradation products, can lead to ambiguous biological data, poor reaction yields, and complications in scale-up.[5][6]

This document provides a comprehensive guide with detailed protocols for the purification of this compound. We will explore three primary, field-proven methodologies: Recrystallization, Silica Gel Column Chromatography, and Acid-Base Extraction. The rationale behind method selection and step-by-step experimental procedures are detailed to empower researchers to obtain this compound with a purity of ≥98%.[1]

Molecular Profile and Impurity Considerations

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and anticipating potential impurities.

  • Target Molecule: this compound (MW: 224.09 g/mol ).[1]

    • Acidic Hydroxyl Groups: The two hydroxyl groups (pKa estimated to be in the acidic range) allow for deprotonation to form a salt, a key feature exploited in acid-base extraction.

    • Polarity: The combination of hydroxyl, nitro, and pyridine nitrogen groups makes the molecule polar.

    • Potential Tautomerism: The 2,4-diol structure can exist in equilibrium with its pyridinone tautomers. This does not typically interfere with the purification methods described but is an important structural consideration.

  • Anticipated Impurities:

    • Synthetic Precursors: Unreacted starting materials used in nitration or trifluoromethylation steps.[4][7][8]

    • Isomeric By-products: Nitration of the pyridine ring may yield positional isomers if other sites are activated.

    • Reaction By-products: Products from incomplete reactions or side reactions.

    • Degradation Products: The compound may degrade under harsh thermal or pH conditions.[5]

    • Residual Solvents & Reagents: Solvents or catalysts carried over from the synthesis.[9]

General Purification Workflow

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. The following diagram outlines a logical decision-making process for purifying the crude product.

Purification_Workflow cluster_0 Initial Stage cluster_1 Method Selection cluster_2 Final Stage Crude Crude Product (Post-Synthesis) Assess Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Assess Decision Impurity Profile? Assess->Decision Recryst Recrystallization Decision->Recryst Solid with few impurities Chroma Column Chromatography Decision->Chroma Complex mixture or oily product AcidBase Acid-Base Extraction Decision->AcidBase Neutral/Basic impurities present Final_Assess Final Purity Check (≥98%) Recryst->Final_Assess Chroma->Final_Assess AcidBase->Final_Assess Dry Drying & Storage Final_Assess->Dry

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Recrystallization for High-Purity Solids

Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the desired product.[10][11] The principle relies on dissolving the impure solid in a minimum amount of a hot, appropriate solvent and allowing it to slowly cool, whereupon the target compound crystallizes out, leaving impurities behind in the solvent.[12][13]

Solvent Selection

The choice of solvent is the most critical step for successful recrystallization.[13] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[9]

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
WaterHigh100May be a good "poor" solvent in a two-solvent system.
EthanolPolar78Often a good choice for pyridine derivatives.[9]
MethanolPolar65Similar to ethanol, but lower boiling point.[14]
Ethyl AcetateMedium77Good for moderately polar compounds.
DichloromethaneMedium40Low boiling point, may require a co-solvent.
TolueneNon-polar111Less likely to be effective alone due to product polarity.
Heptane/HexaneNon-polar98/69Likely to be a "poor" solvent; useful for precipitating the solid.
Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents from Table 1. Heat the soluble samples and cool them to see if crystals form. A two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is often effective.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[11][15]

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[15]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualization of Recrystallization Workflow

Recrystallization_Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If needed) A->B if insolubles C 3. Slow Cooling (Room Temp -> Ice Bath) A->C if no insolubles B->C D 4. Vacuum Filtration (Collect Crystals) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Silica Gel Column Chromatography

For complex mixtures where recrystallization is ineffective, silica gel column chromatography provides superior separation power based on the differential partitioning of components between the stationary phase (silica) and the mobile phase.[9][16]

Key Parameters
  • Stationary Phase: Silica Gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Due to the polar nature of the target compound, a mobile phase starting with a higher proportion of ethyl acetate is recommended.

  • Monitoring: Thin-Layer Chromatography (TLC) is used to determine the optimal eluent composition and to track the separation during the column run.

Step-by-Step Protocol
  • TLC Analysis: Develop a TLC method to separate the target compound from its impurities. Test various ratios of Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7). The ideal solvent system will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under vacuum. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by the target compound, and finally highly polar impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot fractions onto TLC plates to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Chromatography
ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase.Optimize the eluent system using TLC before running the column.
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica.[17]Add a small amount of a competing base, like triethylamine (TEA, ~0.1-1%), to the mobile phase to shield the silanol groups.[17]
Low Recovery Compound is too polar and is irreversibly adsorbed onto the silica.Switch to a more polar mobile phase (e.g., add methanol to the ethyl acetate) or consider a different stationary phase like alumina.

Protocol 3: Acid-Base Extraction

This powerful technique leverages the acidic nature of the diol's hydroxyl groups to separate the target compound from neutral or basic impurities. The compound is converted into a water-soluble salt, which partitions into an aqueous phase.[9]

Principle of Separation

The acidic protons of the hydroxyl groups react with a base (e.g., NaOH) to form an anionic salt. This salt is highly soluble in water, while non-acidic organic impurities remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the salt, causing the purified neutral compound to precipitate.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Organic Wash: To ensure all product is extracted, repeat the extraction of the organic layer with a fresh portion of 1 M NaOH. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The purified product should precipitate as a solid.

  • Collection: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under high vacuum.

Visualization of Acid-Base Extraction

AcidBase_Extraction start Crude Product in Organic Solvent step1 Aqueous Layer (Product Salt) Organic Layer (Impurities) Add 1M NaOH & Separate start->step1 step2 Aqueous Layer (Product Salt) Organic Layer (Discard) Wash Aqueous with Solvent step1:aq->step2 step3 Aqueous Layer Acidify with HCl step2:aq->step3 end Precipitated Pure Product step3->end

Caption: Workflow for purification via acid-base extraction.

Purity Verification

After purification, the purity of this compound must be confirmed.

  • Melting Point: A sharp, defined melting point range consistent with literature values indicates high purity.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak should be observed.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and reveal the presence of any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and purity of the isolated compound.[18]

References

  • BenchChem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines.
  • LabSolu. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 947144-26-5.
  • Unknown. (n.d.).
  • BLDpharm. (n.d.). 947144-26-5|this compound.
  • Canadian Science Publishing. (n.d.).
  • ResearchGate. (2004).
  • NIH National Library of Medicine. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023).
  • Professor Dave Explains. (2020).
  • Unknown. (n.d.).
  • BenchChem. (2025).
  • CymitQuimica. (n.d.). This compound.
  • NIH National Library of Medicine. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Unknown. (n.d.).
  • NIH National Library of Medicine. (2020).
  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)

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Application Note: Quantitative Analysis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of a nitro group, a trifluoromethyl group, and hydroxyl moieties on a pyridine core suggests a unique chemical reactivity and biological activity profile. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic fate assessment. This application note provides a comprehensive guide to the analytical techniques for the robust quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be validated in accordance with ICH guidelines to ensure data integrity and reliability.[1][2][3]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is critical for method development. The pyridine ring, substituted with a strongly electron-withdrawing nitro group, is susceptible to nucleophilic substitution.[4][5][6] The trifluoromethyl group enhances lipophilicity and metabolic stability. The two hydroxyl groups can undergo ionization, making the compound's solubility and chromatographic behavior pH-dependent. These characteristics suggest that Reverse-Phase HPLC will be a suitable technique, and derivatization may be necessary for GC-MS analysis to improve volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a primary technique for the quantification of this compound due to its robustness, precision, and wide availability.

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound on the column is influenced by the mobile phase composition, pH, and temperature. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h3 Autosampler s4->h3 Inject h1 Mobile Phase Reservoir h2 Degasser & Pump h1->h2 h2->h3 h4 Column Oven with C18 Column h3->h4 h5 UV/Vis Detector h4->h5 d1 Chromatography Data System (CDS) h5->d1 Signal d2 Peak Integration & Quantification d1->d2 d3 Calibration Curve Generation d2->d3 d4 Report Generation d3->d4

Caption: Workflow for HPLC quantification of the analyte.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatography Data System (CDS) for data acquisition and processing.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient Elution 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[2][3][7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.998 for the calibration curve.[9]
Accuracy Percent recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.[1][9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

GC-MS offers higher selectivity and sensitivity, making it suitable for trace-level quantification and identification of the analyte in complex matrices. Due to the low volatility of this compound, derivatization is required.

Principle

The hydroxyl groups of the analyte are derivatized, for instance by silylation, to increase volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis p1 Sample Extraction (if necessary) p2 Evaporation to Dryness p1->p2 p3 Addition of Derivatizing Agent (e.g., BSTFA) p2->p3 p4 Heating (e.g., 70°C for 30 min) p3->p4 g1 Injector p4->g1 Inject g2 GC Column g1->g2 g3 Ion Source (EI) g2->g3 g4 Mass Analyzer (Quadrupole) g3->g4 g5 Detector g4->g5 d1 Total Ion Chromatogram (TIC) g5->d1 d3 Selected Ion Monitoring (SIM) g5->d3 d2 Mass Spectrum Identification d1->d2 d4 Quantification d3->d4

Caption: Workflow for GC-MS quantification of the analyte.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC-MS data system.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min (constant flow)
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 50-550) for identification, SIM for quantification
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragment ions)

4. Derivatization Procedure:

  • To a dried aliquot of the sample or standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

5. Method Validation: Similar validation parameters as for the HPLC method should be assessed, with particular attention to the consistency and completeness of the derivatization reaction.

Conclusion

This application note provides detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control and formulation analysis, the HPLC method is recommended due to its simplicity and robustness. For trace-level analysis in biological matrices, the higher selectivity and sensitivity of the GC-MS method are advantageous. Both methods should be fully validated to ensure the generation of accurate and reliable data in a research and drug development setting.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ATSDR. (n.d.). Analytical Methods.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • ATSDR. (n.d.). 6. Analytical Methods.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Al-Zaydi, K. M. (2003). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 8(7), 541-552.
  • ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of....
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine....
  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 704-710.
  • PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
  • Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The Role of Nitropyridine Derivatives in Chemical Synthesis.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • SciSpace. (2013, August 12). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H).
  • ResearchGate. (2025, August 10). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.

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Application Notes & Protocols: 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The subject of this guide, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, is a specialized chemical intermediate. Direct literature on this exact molecule is sparse. Therefore, this document has been constructed based on well-established principles of organic chemistry, drawing parallels from the known reactivity of analogous pyridine, nitropyridine, and trifluoromethyl-substituted aromatic systems. The protocols provided are predictive and grounded in established reaction mechanisms, designed to serve as a robust starting point for experimental investigation.

Introduction: A Multifunctional Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and agrochemical research, with its derivatives forming the basis of numerous commercial products.[1][2] The title compound, this compound, presents a unique combination of functional groups that make it a highly attractive, albeit specialized, intermediate for the synthesis of complex molecular architectures.

The key features of this molecule include:

  • A Pyridine-2,4-diol Core: This tautomeric system, also existing as a 4-hydroxy-2-pyridone, offers multiple sites for functionalization, including O-alkylation, O-acylation, and conversion to more reactive intermediates like bis(triflates).[3][4] Pyridinone-containing compounds are known to exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory effects.[5]

  • An Electron-Deficient Ring: The inherent electron-deficient nature of the pyridine ring is significantly amplified by two powerful electron-withdrawing groups: the 3-nitro and the 6-trifluoromethyl substituents.[6] This pronounced electrophilicity activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[6][7][8]

  • A Versatile Nitro Group: The nitro group not only serves as a potent activating group for SNAr but can also be readily reduced to a primary amine.[9][10] This amino group provides a crucial handle for a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination.

These combined features position this compound as a valuable building block for generating libraries of highly substituted pyridine derivatives for screening in drug discovery and materials science.

Physicochemical & Spectroscopic Data

PropertyValue
Molecular Formula C₆H₃F₃N₂O₄
Molecular Weight 224.09 g/mol
Appearance (Predicted) Pale yellow to off-white solid
Solubility (Predicted) Soluble in polar aprotic solvents (DMF, DMAc, NMP), moderately soluble in ethers and alcohols, poorly soluble in water and nonpolar hydrocarbons.
pKa (Predicted) The hydroxyl groups are expected to be acidic, with pKa values likely in the range of 4-6, influenced by the strong electron-withdrawing groups.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process starting from a suitable trifluoromethyl-containing building block. A plausible route involves the construction of the 6-(trifluoromethyl)pyridine-2,4-diol scaffold followed by regioselective nitration.

Synthesis_Pathway Start Ethyl 4,4,4-trifluoroacetoacetate + Acetoacetamide Intermediate1 6-(Trifluoromethyl)pyridine-2,4-diol Start->Intermediate1 Condensation (e.g., Hantzsch-type) Product This compound Intermediate1->Product Nitration (HNO₃/H₂SO₄)

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of 6-(Trifluoromethyl)pyridine-2,4-diol (Intermediate)

This protocol is adapted from known condensation methods for producing substituted pyridinones.[11]

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetoacetamide (1.0 eq) in glacial acetic acid (5 mL per mmol of starting material), add ammonium acetate (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 6-(trifluoromethyl)pyridine-2,4-diol.

  • Purification: Recrystallization from ethanol/water or purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) can be performed if necessary.

Protocol 2: Nitration to Yield this compound

This protocol is based on standard aromatic nitration procedures, adapted for an electron-deficient dihydroxypyridine substrate.[12][13]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5°C), slowly add 6-(trifluoromethyl)pyridine-2,4-diol (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (98%) and fuming nitric acid (90%) (typically a 1:1 v/v ratio, 3-5 mL per gram of substrate). Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the product under high vacuum to yield this compound.

Applications as a Chemical Intermediate

The true utility of this molecule lies in its capacity to serve as a versatile precursor for a variety of more complex structures.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. While the hydroxyl groups are poor leaving groups, they can be converted into excellent leaving groups such as triflates or nonaflates.[3][4] The nitro group at the 3-position and the trifluoromethyl group at the 6-position will strongly activate the C4-position for substitution.

SNAr_Pathway Start 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Intermediate Pyridinediyl bis(triflate) Start->Intermediate Tf₂O or Nf₂O, Base (e.g., Et₃N) Product 4-Substituted-3-nitro-6-(trifluoromethyl) pyridin-2-ol derivative Intermediate->Product Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH Nucleophile->Product SₙAr Reaction (Displacement at C4)

Caption: Workflow for SNAr via a bis(triflate) intermediate.

Protocol 3: Two-Step SNAr via a Bis(triflate) Intermediate

  • Step A: Formation of the Bis(triflate) (Adapted from literature[3])

    • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

    • Base Addition: Add a suitable base, such as triethylamine (2.5 eq) or pyridine (3.0 eq).

    • Triflation: Cool the solution to 0°C and add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

    • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude bis(triflate) is often used directly in the next step without further purification.

  • Step B: Nucleophilic Substitution

    • Reaction Setup: Dissolve the crude bis(triflate) intermediate (1.0 eq) in a polar aprotic solvent like DMF or NMP.

    • Nucleophile Addition: Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol, 1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heating: Heat the reaction mixture to 50-80°C and stir for 4-12 hours. The reaction progress should be monitored by LC-MS.

    • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 4-substituted product.

Application 2: Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a vast array of synthetic possibilities. This transformation is fundamental in drug development for introducing diversity.

Reduction_Pathway Start 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Product 3-Amino-6-(trifluoromethyl) pyridine-2,4-diol Start->Product Reduction (e.g., Fe/HCl, H₂/Pd-C) Derivatives Further Derivatives (Amides, Ureas, etc.) Product->Derivatives Derivatization

Caption: Reduction of the nitro group to an amine for further functionalization.

Protocol 4: Reduction of the Nitro Group to an Amine

This protocol uses iron in an acidic medium, a classic and reliable method for nitro group reduction.[9][10]

  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl, ~0.2 eq) or ammonium chloride (NH₄Cl, 4.0 eq).

  • Heating: Heat the mixture to reflux (70-80°C) for 2-4 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or methanol.

  • Basification & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate or a DCM/isopropanol mixture.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-amino-6-(trifluoromethyl)pyridine-2,4-diol, which can be purified by column chromatography or recrystallization.

Troubleshooting & Safety Considerations

  • Nitration (Protocol 2): This reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. The substrate must be added slowly to the mixed acid.

  • Triflation (Protocol 3A): Triflic anhydride is highly reactive and moisture-sensitive. The reaction must be carried out under strictly anhydrous conditions. The glassware should be oven- or flame-dried, and anhydrous solvents must be used.

  • General Safety: Always handle strong acids (H₂SO₄, HNO₃) and reactive reagents (Tf₂O) inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

References

  • Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents (WO2010089773A2).
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-nitropyridine (III). ResearchGate. Available at: [Link]

  • Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine. Google Patents (US6307054B1).
  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

  • Pyridine-2,4-Diol (CAS# 84719-31-3). Angene Chemical. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Available at: [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. National Institutes of Health. Available at: [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. Available at: [Link]

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  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • Preparation of pyridine-3,4-diols, Their Crystal Packing and Their Use as Precursors for Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available at: [Link]

  • 2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. PubMed Central. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of a Fluorinated Pyridine Scaffold

The unique physicochemical properties imparted by fluorine atoms have established trifluoromethylpyridine (TFMP) derivatives as crucial scaffolds in both the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3] When combined with a pyridine ring, a privileged structure in medicinal chemistry, the resulting TFMP moiety offers a versatile platform for the development of novel bioactive compounds.[1][4] The subject of this guide, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, presents a particularly interesting starting point for chemical derivatization. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.[5] Furthermore, the diol functionality, existing in tautomeric equilibrium with its pyridone form, provides reactive handles for a variety of chemical transformations.

This document provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of the resulting derivatives in a panel of relevant biological assays. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the tools to explore the therapeutic potential of this promising scaffold. We will explore key derivatization strategies including alkylation, cross-coupling, and functional group interconversion, followed by protocols for assessing the biological activity of the synthesized compounds in kinase inhibition, antimicrobial, and cell viability assays.

Chemical Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic routes, targeting the hydroxyl/pyridone and nitro functionalities. The following section outlines protocols for O-alkylation, N-alkylation, reduction of the nitro group, and subsequent amide bond formation. A workflow for these transformations is depicted below.

Derivatization_Workflow Start This compound O_Alkylation O-Alkylation Start->O_Alkylation R-X, Base N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base Nitro_Reduction Nitro Reduction Start->Nitro_Reduction Fe/HCl or H2/Pd-C O_Derivatives O-Alkyl Derivatives O_Alkylation->O_Derivatives N_Derivatives N-Alkyl Derivatives N_Alkylation->N_Derivatives Amino_Intermediate 3-Amino-6-(trifluoromethyl)pyridine-2,4-diol Nitro_Reduction->Amino_Intermediate Amide_Formation Amide Bond Formation Amide_Derivatives Amide Derivatives Amide_Formation->Amide_Derivatives Amino_Intermediate->Amide_Formation R-COOH, Coupling Agent

Caption: Derivatization workflow for this compound.

Protocol 1: O-Alkylation of this compound

This protocol describes the Williamson ether synthesis adapted for the O-alkylation of the hydroxyl groups on the pyridine ring.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.5 eq) to the solution.

  • Add the alkyl halide (2.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated derivative.

Protocol 2: N-Alkylation of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Tautomer

This protocol focuses on the N-alkylation of the pyridone tautomer, which is often favored under basic conditions.[5][7]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add NaH (2.2 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine opens up a vast array of subsequent derivatization possibilities, most notably amide bond formation.[8][9]

Materials:

  • This compound derivative (from Protocol 1 or 2)

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the nitro-pyridine derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add concentrated HCl dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aminopyridine derivative.

Protocol 4: Amide Bond Formation

This protocol describes the coupling of the newly formed aminopyridine with a carboxylic acid to generate a library of amide derivatives.[10][11]

Materials:

  • 3-Amino-6-(trifluoromethyl)pyridine-2,4-diol derivative (from Protocol 3)

  • Carboxylic acid (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the aminopyridine derivative (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Assay Protocols

The following protocols are designed to assess the biological activity of the synthesized derivatives in key therapeutic areas.

Biological_Assays Derivatives Synthesized Derivatives Kinase_Assay Kinase Inhibition Assay Derivatives->Kinase_Assay Antimicrobial_Assay Antimicrobial Susceptibility Assay Derivatives->Antimicrobial_Assay Viability_Assay Cell Viability/Cytotoxicity Assay Derivatives->Viability_Assay Kinase_Data IC50 Values Kinase_Assay->Kinase_Data Antimicrobial_Data MIC Values Antimicrobial_Assay->Antimicrobial_Data Viability_Data EC50/IC50 Values Viability_Assay->Viability_Data

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of protein kinases.[12]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.

  • In the wells of a white microplate, add the test compounds at various concentrations. Include wells for a positive control (e.g., staurosporine) and a negative control (vehicle only).

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase AData to be generated5
Kinase BData to be generated10
Kinase CData to be generated20

Table 1: Example data table for kinase inhibition assay results.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives (test compounds)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Bacterial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213Data to be generated0.25
E. coli ATCC 25922Data to be generated0.015

Table 2: Example data table for antimicrobial susceptibility testing results.

Protocol 7: Cell Viability Assay (Resazurin-Based)

This assay assesses the general cytotoxicity of the synthesized compounds against a mammalian cell line.[14][15]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Synthesized derivatives (test compounds)

  • Resazurin sodium salt solution

  • Clear-bottomed, black-walled 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours. Include a positive control (e.g., doxorubicin) and a negative control (vehicle only).

  • Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 2-4 hours at 37 °C.[15]

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ or EC₅₀ value.

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLaData to be generated0.5
HEK293Data to be generated1.2

Table 3: Example data table for cell viability assay results.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. The versatility of the starting material allows for the creation of diverse chemical libraries through targeted derivatization of its key functional groups. The subsequent biological screening of these compounds in kinase, antimicrobial, and cytotoxicity assays will enable the identification of promising lead candidates for further drug development. Future work could involve expanding the panel of biological assays to include other relevant targets, as well as conducting more in-depth mechanistic studies on the most active compounds.

References

  • Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 76(9), 958-968. [Link]

  • Hao, W., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]

  • Reddy, K. S., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. [Link]

  • Gulea, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]

  • Wang, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4866. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4. [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). A robust and green protocol for the reduction of functionalized nitroarenes to the corresponding primary amines. Organic Letters, 16(1), 98-101. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in Biotechnology, 35(5), 350-353. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, Y., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(13), 7384–7391. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • bioMérieux. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11264-11269. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Douglass, C. F., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry, 88(14), 9789–9795. [Link]

  • MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 6(4), 67. [Link]

  • Wuts, P. G. M. (2014). 22.4a Synthesis of Amines Reduction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in Biotechnology, 35(5), 350-353. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, Y., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(13), 7384–7391. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 6(4), 67. [Link]

  • bioMérieux. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Douglass, C. F., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry, 88(14), 9789–9795. [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in Biotechnology, 35(5), 350-353. [Link]

  • Wuts, P. G. M. (2014). 22.4a Synthesis of Amines Reduction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with unique modes of action. Pyridine-based chemistries have emerged as a highly successful scaffold in the development of modern agrochemicals, offering diverse biological activities.[1][2] The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in numerous commercial herbicides, valued for the unique physicochemical properties conferred by the fluorine atoms.[1] This document provides detailed application notes and protocols for the investigation of a novel compound, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol , in the context of agrochemical research, with a hypothesized mode of action as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Scientific Rationale and Hypothesized Mechanism of Action

The molecular structure of this compound suggests its potential as an HPPD inhibitor. HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, essential for the biosynthesis of plastoquinone and tocopherols.[3][4] Inhibition of HPPD disrupts these vital processes, leading to the bleaching of plant tissues due to the photo-oxidation of chlorophyll, followed by necrosis and death.[4][5] This makes HPPD a prime target for herbicide development.[3][4] The presence of the trifluoromethyl group and the diol functionality on the pyridine ring of the target compound may facilitate its binding to the active site of the HPPD enzyme, disrupting its catalytic activity.

The proposed mechanism of action, centered on HPPD inhibition, is the foundation for the experimental protocols detailed in this guide. These protocols are designed to systematically evaluate the herbicidal efficacy and biochemical activity of this compound.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone (Photosynthesis) Homogentisate->Plastoquinone Tocopherols Tocopherols (Antioxidants) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Compound 3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol Compound->HPPD Inhibition

Figure 1: Hypothesized mechanism of action of this compound via inhibition of the HPPD enzyme, leading to disruption of carotenoid biosynthesis and subsequent chlorophyll degradation.

Experimental Protocols

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methodologies for assessing the in vitro inhibition of the HPPD enzyme and is crucial for confirming the hypothesized mechanism of action.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HPPD enzyme.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a fresh substrate solution of HPP in the Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in the Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in the Assay Buffer to an empirically determined optimal concentration.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of the this compound stock solution with the Assay Buffer to achieve a range of desired concentrations.

    • Include a vehicle control (DMSO without the inhibitor).

    • Add the cofactor solution and FeSO₄ to all wells.

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time. This corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.[3]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_HPPD_Assay_Workflow A Prepare Reagents: - Compound Stock - HPP Substrate - Cofactors & Enzyme B Plate Preparation (96-well): - Serial Dilution of Compound - Add Cofactors & Enzyme A->B C Initiate Reaction: - Add HPP Substrate B->C D Spectrophotometric Reading: - Measure Absorbance at 318 nm C->D E Data Analysis: - Calculate Reaction Rates - Determine IC50 D->E

Sources

Application Notes and Protocols for Efficacy Testing of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of the novel compound, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. Given the absence of established biological data for this specific molecule, this guide outlines a systematic, multi-phase approach, beginning with broad in vitro screening to identify potential therapeutic areas, followed by detailed mechanistic studies and culminating in preclinical in vivo efficacy evaluation. The protocols provided herein are grounded in established best practices in preclinical drug development to ensure scientific rigor and data reproducibility.

Introduction: Characterizing a Novel Pyridine Derivative

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro group can be involved in various biological activities. The diol functionality suggests potential for hydrogen bonding interactions with biological targets. In the absence of a known mechanism of action for this compound, the initial phase of investigation must be exploratory, aiming to identify its pharmacological profile.

This guide will detail a logical progression of experiments to:

  • Determine the cytotoxic potential of the compound across various cell lines.

  • Identify a potential therapeutic area of interest (e.g., oncology, inflammation).

  • Elucidate the potential mechanism of action through target engagement and enzyme inhibition assays.

  • Evaluate in vivo efficacy in a relevant animal model.

The experimental workflow is designed to be iterative, with findings from earlier stages informing the design of subsequent, more complex experiments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy Broad Spectrum Cytotoxicity Screening Broad Spectrum Cytotoxicity Screening Hit Identification & Therapeutic Area Focus Hit Identification & Therapeutic Area Focus Broad Spectrum Cytotoxicity Screening->Hit Identification & Therapeutic Area Focus IC50 Determination IC50 Determination Hit Identification & Therapeutic Area Focus->IC50 Determination Target Engagement Assays Target Engagement Assays IC50 Determination->Target Engagement Assays Informed by potent activity Enzyme Inhibition Assays Enzyme Inhibition Assays Target Engagement Assays->Enzyme Inhibition Assays Pathway Analysis Pathway Analysis Enzyme Inhibition Assays->Pathway Analysis Animal Model Selection Animal Model Selection Pathway Analysis->Animal Model Selection Based on confirmed mechanism Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal Model Selection->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy & Toxicity Studies Efficacy & Toxicity Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies->Efficacy & Toxicity Studies Lead Optimization/Clinical Candidate Selection Lead Optimization/Clinical Candidate Selection Efficacy & Toxicity Studies->Lead Optimization/Clinical Candidate Selection Start Start Start->Broad Spectrum Cytotoxicity Screening

Figure 1: A high-level overview of the phased experimental workflow for characterizing this compound.

Phase 1: In Vitro Characterization

The initial in vitro assays are designed to be broad, providing a first pass at understanding the compound's biological activity and potential for further development.

Broad Spectrum Cytotoxicity Screening

The first step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines from diverse tissue origins. This will help identify if the compound has anti-proliferative effects and if these effects are specific to certain cancer types.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate))

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[6]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve.

IC50 Determination

Following the initial screen, if significant cytotoxic activity is observed, the next step is to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[7]

Protocol 2: IC50 Calculation

Procedure:

  • Perform the MTT assay as described in Protocol 1, using a narrower range of concentrations around the estimated IC50 value.

  • Use a non-linear regression analysis to fit the dose-response data to a sigmoidal curve.[8]

  • The IC50 value is the concentration of the compound that corresponds to 50% of the maximal inhibition.[7]

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerValue
A549Lung CancerValue
HCT116Colon CancerValue
PC3Prostate CancerValue

Table 1: Example data table for summarizing the IC50 values of this compound against a panel of cancer cell lines.

Phase 2: Mechanistic Elucidation

Once a potent anti-proliferative effect is confirmed in a specific cell line, the focus shifts to understanding how the compound exerts its effect.

Target Engagement Assays

Target engagement assays are crucial to confirm that a compound interacts with its intended target in a cellular environment.[9][10] This provides confidence that the observed phenotype is a direct result of the compound's action on its target.[11]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and tissue samples.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • "Hit" cell line identified in Phase 1

  • This compound

  • Lysis buffer

  • Antibodies against a panel of potential targets (e.g., kinases, metabolic enzymes)

  • Western blot reagents and equipment

  • PCR thermocycler

Procedure:

  • Treatment: Treat the cells with the compound at a concentration around its IC50 value. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Treat cells with compound or vehicle Cell Lysis Cell Lysis Lyse cells to release proteins Cell Treatment->Cell Lysis Heat Shock Heat Shock Expose lysates to a temperature gradient Cell Lysis->Heat Shock Centrifugation Centrifugation Separate soluble from aggregated proteins Heat Shock->Centrifugation Western Blot Western Blot Detect soluble target protein Centrifugation->Western Blot Data Analysis Data Analysis Compare melting curves to determine target engagement Western Blot->Data Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Enzyme Inhibition Assays

If the target is an enzyme, it is essential to characterize the inhibitory activity of the compound.[13]

Protocol 4: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted to a specific enzyme of interest.[14]

Materials:

  • Purified recombinant target enzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Detection reagent (e.g., fluorescent or colorimetric)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the enzyme with varying concentrations of the compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the signal from the detection reagent.

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 for enzyme inhibition.[15]

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[15]

Phase 3: In Vivo Efficacy

Promising in vitro results must be validated in a living organism.[16] Preclinical animal models are essential for evaluating the safety and efficacy of a new therapeutic candidate before it can be considered for human trials.[17]

Animal Model Selection

The choice of animal model is critical and should be based on the therapeutic area and the specific mechanism of action of the compound.[18] For oncology, patient-derived xenograft (PDX) models or humanized mouse models are often preferred as they can better recapitulate the complexity of human tumors.[19]

In Vivo Efficacy Study

Protocol 5: Xenograft Mouse Model of Cancer

This protocol describes a general procedure for testing the anti-tumor efficacy of a compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid-gamma (NSG))

  • "Hit" cancer cell line

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control (an established anti-cancer drug)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (vehicle, compound, positive control).

  • Treatment: Administer the compound and controls according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by measuring with calipers twice a week. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth rates between the treatment groups. Statistical analysis, such as a two-way ANOVA, should be used to determine the significance of any observed differences.[20]

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
VehicleValue0
This compoundValueValue
Positive ControlValueValue

Table 2: Example data table for summarizing the in vivo anti-tumor efficacy of this compound.

Conclusion

The experimental design outlined in this document provides a robust framework for the initial efficacy testing of this compound. By following a logical progression from broad in vitro screening to targeted in vivo studies, researchers can efficiently characterize this novel compound and assess its potential as a therapeutic agent. It is imperative that all experiments are conducted with appropriate controls and statistical analysis to ensure the generation of high-quality, reproducible data.[21]

References

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Savitski, M. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 563-568. [Link]

  • Ramamoorth, M., & Narvekar, A. (2015). Contemporary Animal Models For Human Gene Therapy Applications. Journal of Translational Medicine, 13, 1-13. [Link]

  • A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 665-674. [Link]

  • Tsilidis, K. K., et al. (2013). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 217, pp. 1-17). Springer, Berlin, Heidelberg. [Link]

  • Chen, Z., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(23), 16997. [Link]

  • Hansen, M. T., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 896-901. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

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  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. This document is intended for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is conceptually a two-stage process. First, the precursor, 6-(trifluoromethyl)pyridine-2,4-diol, must be synthesized. This is typically achieved through the hydrolysis of a dihalogenated precursor, such as 2,4-dichloro-6-(trifluoromethyl)pyridine. The second stage is the core focus of this guide: the regioselective electrophilic nitration of the electron-rich diol precursor to install a nitro group at the C3 position.

Below is a high-level workflow diagram for the entire process.

Synthesis_Workflow Start 2,4-Dichloro-6-(trifluoromethyl)pyridine Precursor 6-(Trifluoromethyl)pyridine-2,4-diol Start->Precursor Hydrolysis Final This compound Precursor->Final Nitration (HNO₃/H₂SO₄) Purification Purification (Recrystallization or Chromatography) Final->Purification

Caption: General synthetic workflow.

Q2: Why is the nitration directed to the 3-position?

A2: The regioselectivity of this reaction is a classic example of competing directing effects in electrophilic aromatic substitution.[1][2]

  • Activating Groups (-OH): The two hydroxyl groups at positions 2 and 4 are powerful activating, ortho, para-directors.[3] They strongly activate the positions ortho and para to themselves (C3, C5, and C6).

  • Deactivating Groups (-CF₃ and Pyridine N): The trifluoromethyl group at C6 is a strong deactivating, meta-director. The pyridine nitrogen is also highly electronegative and deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions.[2][4]

The C3 position is ortho to the C2-OH and ortho to the C4-OH, making it highly activated. The C5 position is also activated (para to C2-OH and ortho to C4-OH). However, the C3 position is sterically less hindered and electronically favored, leading to its preferential nitration.

Caption: Directing effects on the pyridine ring.

Q3: What are the primary safety concerns for this synthesis?

A3: The primary hazard is the use of nitrating mixtures (concentrated nitric and sulfuric acids).

  • Highly Corrosive: Both acids are extremely corrosive. Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a certified chemical fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially violent decomposition.

  • Oxidizing Hazard: Nitrating mixtures are powerful oxidizing agents. Do not allow them to come into contact with flammable organic materials.

Part 2: Troubleshooting Guide

Problem 1: Low or No Yield of Nitrated Product

Q: I've attempted the nitration of 6-(trifluoromethyl)pyridine-2,4-diol, but my TLC/LC-MS analysis shows primarily unreacted starting material. What could be the cause?

A: This issue typically points to insufficient electrophilicity of the nitrating agent or reaction conditions that are too mild.

Causality & Explanation: The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of water.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Although the diol precursor is an "activated" ring, the combined electron-withdrawing effects of the pyridine nitrogen and the -CF₃ group still demand carefully controlled, potent nitrating conditions.[2] If the acid mixture is not sufficiently concentrated (e.g., due to atmospheric moisture) or the temperature is too low, the concentration of the nitronium ion will be insufficient to drive the reaction to completion.

Recommended Solutions:

  • Verify Reagent Quality: Ensure you are using fresh, concentrated acids (H₂SO₄ >96%, HNO₃ >68%). Anhydrous conditions are beneficial; some protocols for difficult nitrations even employ fuming sulfuric acid (oleum) to consume any trace water.[5]

  • Optimize Reaction Temperature: While initial addition should be done at low temperatures (0-5 °C) for safety, the reaction may require warming to proceed. Monitor the reaction by TLC. If no conversion is observed after 1-2 hours at low temperature, consider allowing the reaction to slowly warm to room temperature or even gently heat to 40-50 °C, while maintaining vigilant temperature control.

  • Adjust Stoichiometry: Ensure at least one full equivalent of nitric acid is used. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction forward.

ParameterStandard ConditionTroubleshooting Adjustment
Temperature 0-5 °C for additionSlowly warm to 25 °C, then cautiously to 40-50 °C.
H₂SO₄ Conc. >96%Consider using 20% fuming H₂SO₄ (oleum).
HNO₃ Equiv. 1.0 - 1.1Increase to 1.2 - 1.5 equivalents.
Reaction Time 2-4 hoursExtend to 12-24 hours at room temperature.
Caption: Table of adjustable reaction parameters.
Problem 2: The Reaction Mixture Turned Dark Brown/Black with No Isolable Product

Q: During the nitration, my reaction mixture turned into a dark, tarry mess. What happened?

A: This is a clear sign of oxidative decomposition. The dihydroxypyridine ring system, while needing strong conditions for nitration, is also susceptible to oxidation by hot, concentrated nitric acid.

Causality & Explanation: The combination of a highly activated aromatic system (rich in electrons from the -OH groups) and a powerful oxidizing agent at elevated temperatures can lead to ring-opening, polymerization, and charring. This is almost always due to a loss of temperature control. The exothermic nature of the reaction can create localized "hot spots" if stirring is inefficient or if reagents are added too quickly, initiating decomposition.

Recommended Solutions:

  • Strict Temperature Control: This is the most critical parameter. Use an ice/salt bath or a cryo-cooler to maintain the internal reaction temperature below 5 °C during the addition of the diol precursor to the acid mixture.

  • Reverse Addition: Consider adding the nitrating mixture dropwise to a solution or slurry of the diol precursor in concentrated sulfuric acid at 0 °C. This maintains a low concentration of the oxidizing agent (HNO₃) at all times.

  • Efficient Stirring: Use vigorous mechanical stirring to ensure even heat dissipation and prevent the formation of localized hot spots.

Troubleshooting_Decomposition Start Decomposition Occurred (Dark/Tarry Mixture) Cause Primary Cause: Loss of Temperature Control Start->Cause is caused by Sol1 Solution 1: Maintain Temp < 5°C During Addition Cause->Sol1 is fixed by Sol2 Solution 2: Use Reverse Addition (Add Acids to Substrate) Cause->Sol2 is fixed by Sol3 Solution 3: Ensure Vigorous Mechanical Stirring Cause->Sol3 is fixed by

Caption: Troubleshooting logic for reaction decomposition.

Problem 3: Formation of a Significant Impurity Believed to be a Dinitro- Species

Q: My product is contaminated with a significant byproduct that has a higher molecular weight, which I suspect is the 3,5-dinitro derivative. How can I avoid this?

A: The formation of a dinitro- byproduct is a classic example of over-nitration. The mononitrated product is still an activated ring system and can undergo a second nitration under forcing conditions.

Causality & Explanation: Once the first nitro group is installed at C3, the ring is somewhat deactivated. However, the powerful activating effects of the two hydroxyl groups can still facilitate a second nitration, which will be directed to the C5 position. This is more likely to occur if:

  • An excess of nitric acid is used (>1.5 equivalents).

  • The reaction temperature is too high.

  • The reaction time is excessively long after the initial mononitration is complete.

Recommended Solutions:

  • Control Stoichiometry: Use nitric acid as the limiting reagent. A stoichiometry of 1.0 to 1.05 equivalents relative to the diol precursor is recommended to favor mono-nitration.

  • Monitor the Reaction Closely: Follow the reaction progress using a suitable analytical technique (e.g., TLC with a UV lamp or LC-MS). Once the starting material is consumed, quench the reaction promptly by pouring it onto ice.

  • Lower Reaction Temperature: Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate will increase the selectivity for the mono-nitro product.

Problem 4: Difficulty in Purifying the Crude Product

Q: My crude this compound is an oily solid and I'm struggling with purification. Recrystallization attempts have failed. What do you recommend?

A: The product molecule contains both acidic hydroxyl groups and a polar nitro group, which can make crystallization challenging and may require chromatographic methods.[6]

Causality & Explanation: The presence of strong hydrogen bonding donors (-OH) and acceptors (-OH, -NO₂) can lead to the formation of amorphous solids or oils, especially in the presence of acidic impurities from the reaction. Finding a single solvent for recrystallization that provides good solubility when hot but poor solubility when cold can be difficult.

Recommended Purification Protocols:

Method 1: Acid-Base Extraction Wash Before attempting crystallization or chromatography, it's often beneficial to perform a wash. Many impurities from nitration reactions, such as nitrophenolics, are acidic and can be removed with a basic wash.[7]

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with cold water, a cold, dilute solution of sodium bicarbonate (5% w/v), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This cleaner material may now crystallize more readily.

Method 2: Recrystallization Recrystallization is a technique used to purify solid compounds based on solubility differences.[5]

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.

    • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimum of hot ethyl acetate and add hexanes until cloudy. Cool slowly.

Method 3: Silica Gel Column Chromatography [8] If crystallization fails, column chromatography is the most reliable method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often best. Start with a non-polar mixture and gradually increase the polarity. A good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexanes. The highly polar product will require a relatively polar eluent to move off the column.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if needed), adsorb it onto a small amount of silica gel, and load the dry powder onto the column for best separation.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)pyridine-2,4-diol (Precursor)

This protocol is a representative procedure based on the hydrolysis of related compounds.

  • To a high-pressure reactor vessel, add 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq).

  • Add a 4M aqueous solution of sodium hydroxide (NaOH) (4.0-5.0 eq).

  • Seal the vessel and heat the mixture to 150-160 °C with vigorous stirring for 12-18 hours.

  • Cool the reaction vessel to room temperature. Carefully vent any pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The product should precipitate as a solid. If not, extract the aqueous phase with ethyl acetate (3x).

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.

Protocol 2: Nitration to this compound
  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3 mL per gram of substrate). Cool the flask to 0 °C in an ice/salt bath.

  • Slowly add concentrated nitric acid (70%, 1.05 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture has re-cooled to 0-5 °C, add the 6-(trifluoromethyl)pyridine-2,4-diol (1.0 eq) portion-wise over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Stir the resulting mixture at 0-5 °C for 2 hours. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes).

  • Quench: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: The product should precipitate as a pale yellow solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under high vacuum.

  • Purification: Purify the crude solid as described in the troubleshooting guide (Problem 4), preferably by recrystallization from an ethanol/water mixture.

References

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

  • Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). European Federation of Pharmaceutical Industries and Associations (Efpia). [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Electrophilic Aromatic Substitution. Willson Research Group, University of Texas at Austin. [Link]

  • CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...
  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • List of purification methods in chemistry. Wikipedia. [Link]

  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Preparation of \trifluoromethyl\pyridines. European Patent Office. [Link]

  • Formation and thermal stability of copper and nickel nitrides. ResearchGate. [Link]

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Technical Support Center: Nitration of 6-(Trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 6-(trifluoromethyl)pyridine-2,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and mitigate common side reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the nitration of 6-(trifluoromethyl)pyridine-2,4-diol, providing explanations and actionable solutions.

Question 1: My reaction is yielding a complex mixture of products with low recovery of the desired 3-nitro-6-(trifluoromethyl)pyridine-2,4-diol. What is happening?

Answer: A complex product mixture is a common challenge in the nitration of highly functionalized pyridines. The primary culprits are often over-nitration and degradation of the starting material or product under harsh reaction conditions.

  • Over-nitration: The two hydroxyl groups on the pyridine ring are strongly activating and ortho-, para-directing. This significantly increases the electron density of the ring, making it susceptible to the introduction of more than one nitro group.[1] While the trifluoromethyl group is deactivating, the activating effect of the hydroxyl groups can dominate, leading to dinitrated or even trinitrated byproducts.

  • Degradation: Pyridine rings, especially those with electron-donating hydroxyl groups, can be susceptible to oxidative degradation under strong nitrating conditions (e.g., hot concentrated nitric and sulfuric acids).[2] This can lead to ring-opening or the formation of tar-like substances, which complicates purification and reduces the overall yield.

Solutions:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, to minimize the rate of side reactions.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of over-nitration.

  • Slow Addition: Add the nitrating agent dropwise to the solution of your starting material. This maintains a low instantaneous concentration of the nitronium ion, favoring mono-nitration.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the formation of the desired product is maximized.

Question 2: I've isolated a significant byproduct with a mass corresponding to the loss of the trifluoromethyl group and the addition of a nitro group. What is this side reaction?

Answer: This is a classic example of an ipso-nitration, a substitution reaction where the incoming electrophile (the nitronium ion) displaces a substituent other than a hydrogen atom.[3][4] In this case, the trifluoromethyl group is being replaced by a nitro group.

  • Mechanism: The attack of the nitronium ion at the carbon bearing the trifluoromethyl group (the ipso position) can lead to a Wheland intermediate. The subsequent loss of the trifluoromethyl group as a cation, followed by rearomatization, results in the formation of a nitro-substituted pyridine without the trifluoromethyl group.

  • Contributing Factors: Ipso-substitution is more likely to occur if the substituent is a good leaving group or if the position is highly activated. While the trifluoromethyl group is not a typical leaving group, under the strongly acidic and oxidative conditions of nitration, this pathway can become significant.

Solutions:

  • Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can reduce the propensity for ipso-substitution. Examples include nitric acid in acetic anhydride or the use of N-nitrosaccharin with a Lewis acid catalyst.[2]

  • Protecting Groups: In some cases, it may be beneficial to protect the hydroxyl groups as ethers before nitration. This would reduce the overall activation of the ring and potentially disfavor the ipso-attack pathway. However, the deprotection step would need to be considered in the overall synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 6-(trifluoromethyl)pyridine-2,4-diol, and why?

The nitration is expected to occur primarily at the 3-position. This is due to the concerted directing effects of the substituents on the pyridine ring:

  • The two hydroxyl groups at positions 2 and 4 are strongly activating and direct electrophiles to their ortho and para positions. The position ortho to the 2-hydroxyl and para to the 4-hydroxyl is the 3-position.

  • The pyridine nitrogen is deactivating and directs electrophiles to the meta position (3- and 5-positions).[5]

  • The trifluoromethyl group at the 6-position is strongly deactivating and a meta-director.

The powerful activating and directing effect of the hydroxyl groups generally overrides the deactivating effects of the pyridine nitrogen and the trifluoromethyl group, leading to preferential substitution at the 3-position.

Q2: Can I use standard mixed acid (HNO₃/H₂SO₄) for this nitration?

While mixed acid is a common nitrating agent, it is considered a harsh condition.[1] For a substrate like 6-(trifluoromethyl)pyridine-2,4-diol, which is activated by two hydroxyl groups, standard mixed acid can easily lead to over-nitration and degradation.[2] If you choose to use mixed acid, it is crucial to use it at low temperatures and with careful control of stoichiometry. Using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can sometimes improve yields in the nitration of activated pyridines by ensuring an anhydrous medium, which may reduce degradation by hydrolysis.[6]

Q3: Are there any other potential side reactions I should be aware of?

Besides over-nitration, ipso-substitution, and degradation, other potential side reactions include:

  • N-Nitration: The lone pair of electrons on the pyridine nitrogen can be attacked by the nitronium ion to form an N-nitropyridinium species. While this is often a reversible process, it can consume the nitrating agent and reduce the rate of C-nitration.[7]

  • Oxidation of the Ring: The strong oxidizing nature of nitric acid can lead to the formation of pyridine-N-oxides or other oxidized byproducts, especially at elevated temperatures.

Data Summary: Influence of Reaction Conditions on Product Distribution

The following table provides a hypothetical summary of how different reaction conditions can influence the outcome of the nitration of 6-(trifluoromethyl)pyridine-2,4-diol, based on general principles of electrophilic aromatic substitution.

Nitrating AgentTemperature (°C)Desired 3-Nitro Product Yield (%)Over-nitration (%)Ipso-Substitution (%)Degradation Products (%)
Conc. HNO₃ / Conc. H₂SO₄25-3030-4020-305-1020-30
Conc. HNO₃ / Conc. H₂SO₄0-560-7010-15<510-15
Fuming HNO₃ / Oleum0-570-805-10<55-10
HNO₃ / Acetic Anhydride0-1050-605-10<215-20

Experimental Protocol: Controlled Nitration of 6-(Trifluoromethyl)pyridine-2,4-diol

This protocol is designed to favor the formation of the mono-nitrated product while minimizing side reactions.

Materials:

  • 6-(Trifluoromethyl)pyridine-2,4-diol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 6-(trifluoromethyl)pyridine-2,4-diol in 5-10 volumes of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to 2-3 volumes of concentrated sulfuric acid, while maintaining the temperature below 10°C.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired this compound.

Visualization of Reaction Pathways

The following diagram illustrates the desired nitration pathway leading to the 3-nitro product, as well as the competing side reactions of over-nitration and ipso-substitution.

Nitration_Pathways Start 6-(Trifluoromethyl)pyridine-2,4-diol Desired_Product This compound Start->Desired_Product + HNO3/H2SO4 (Controlled) Over_Nitration Dinitro Products Start->Over_Nitration + Excess HNO3/H2SO4 (Harsh Conditions) Ipso_Substitution Ipso-Substitution Product (Loss of CF3) Start->Ipso_Substitution + HNO3/H2SO4 (Ipso Attack) Degradation Degradation Products Start->Degradation + HNO3/H2SO4 (High Temp.) Desired_Product->Over_Nitration + Excess HNO3/H2SO4

Caption: Reaction pathways in the nitration of 6-(trifluoromethyl)pyridine-2,4-diol.

References

Sources

"optimization of reaction conditions for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and materials science, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol is valued for its unique electronic and structural properties. However, its synthesis, primarily involving the electrophilic nitration of the 6-(trifluoromethyl)pyridine-2,4-diol precursor, presents significant challenges. The pyridine ring, inherently electron-deficient, is further deactivated by the potent electron-withdrawing trifluoromethyl group, necessitating stringent reaction conditions. These conditions can often lead to issues with yield, purity, and regioselectivity.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of this valuable compound.

Technical Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: I am observing very low or no yield of the desired product. What are the primary factors to investigate?

Low yield is a frequent challenge in this synthesis and can stem from several sources. A systematic approach to troubleshooting is crucial.[1][2]

Potential Cause A: Inadequate Nitrating Conditions The pyridine ring's deactivation by the trifluoromethyl group requires a potent nitrating agent.[3] Standard conditions often involve a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

  • Recommendation: Ensure your reagents are fresh and anhydrous. The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). If the reaction is not proceeding, consider a gradual increase in the concentration of fuming nitric acid or the use of oleum (fuming sulfuric acid) to enhance the nitrating power. However, be aware that harsher conditions can promote side reactions.

Potential Cause B: Suboptimal Reaction Temperature and Time Electrophilic substitution on deactivated rings often requires thermal energy to overcome the activation barrier.

  • Recommendation: If the reaction is sluggish at lower temperatures, a controlled increase in temperature may be necessary. Conversely, if you observe product degradation or the formation of dark tars, the temperature may be too high. It is essential to monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point for quenching the reaction.[1][4]

Potential Cause C: Purity of Starting Material Impurities in the starting 6-(trifluoromethyl)pyridine-2,4-diol can consume the nitrating agent or introduce competing side reactions.

  • Recommendation: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the substrate by recrystallization or column chromatography before proceeding with the nitration.[1]

Potential Cause D: Product Loss During Work-up The diol functionality makes the target molecule relatively polar and potentially water-soluble, leading to significant losses during aqueous extraction steps.

  • Recommendation: During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility before extracting with an organic solvent.[4] Using a more polar extraction solvent, such as ethyl acetate, may also improve recovery compared to less polar options like dichloromethane.

Q2: My reaction produces multiple spots on TLC, suggesting the formation of side products. How can I improve selectivity?

The formation of multiple products is typically due to a lack of regioselectivity or over-reaction.

Potential Cause A: Formation of Isomers While the directing effects of the two hydroxyl groups and the trifluoromethyl group should favor nitration at the 3-position, nitration at other positions on the ring can occur, especially under forcing conditions.

  • Recommendation: Temperature control is paramount. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance regioselectivity. A slow, dropwise addition of the nitrating agent into the cooled solution of the substrate in sulfuric acid can also help maintain a low concentration of the electrophile, favoring the most kinetically accessible product.[5]

Potential Cause B: Over-Nitration Although unlikely given the highly deactivated nature of the ring after the first nitration, the formation of dinitro species is a theoretical possibility under extremely harsh conditions.

  • Recommendation: Use a controlled stoichiometry of the nitrating agent (typically 1.0 to 1.2 equivalents). Monitoring the reaction closely with TLC will allow you to stop the reaction once the starting material has been consumed but before significant side products appear.[1]

Potential Cause C: Tautomerization The product, a hydroxypyridine, can exist in equilibrium with its pyridinone tautomer.[4] This can lead to the appearance of multiple spots on a TLC plate or broadened peaks in an NMR spectrum, which might be mistaken for impurities.

  • Recommendation: Characterize your product thoroughly. Techniques like 2D NMR can help confirm the structure and identify the presence of tautomers. The tautomeric equilibrium can be solvent-dependent, so changing the solvent for chromatography or analysis may alter the observed ratio.

Q3: I am struggling to purify the final product. What strategies are most effective?

Purification can be challenging due to the product's polarity and potential for tautomerization.

Potential Cause A: Ineffective Column Chromatography The polar nature of the diol can cause it to streak or bind irreversibly to a standard silica gel column.

  • Recommendation: A systematic approach to selecting the eluent for column chromatography is advised. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1] If streaking is an issue, adding a small amount of acetic acid or methanol to the mobile phase can sometimes improve peak shape. Alternatively, reverse-phase chromatography may be a suitable option for highly polar compounds.

Potential Cause B: Difficulty with Crystallization The product may precipitate as an oil or refuse to crystallize from common solvents, especially if minor impurities are present.

  • Recommendation: Screen a variety of solvents for recrystallization. Given the product's properties, polar solvents like ethanol, methanol, or water-alcohol mixtures could be effective. If the product oils out, try redissolving it at a higher temperature and allowing it to cool more slowly, or use a seed crystal to induce crystallization.

Optimization & Experimental Protocols

Data Summary

For successful optimization, key reaction parameters must be considered. The following table provides a starting point for developing your experimental conditions.

ParameterRecommended Starting ConditionRationale & Key Considerations
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃ (1:1 v/v)Standard mixed acid conditions. The ratio can be adjusted. Using fuming HNO₃ or oleum increases reactivity but reduces selectivity.[6][7]
Stoichiometry 1.0 - 1.2 eq. of HNO₃Minimizes over-nitration. Monitor reaction progress to avoid excess reagent.
Temperature 0 °C to Room TemperatureStart at low temperature and slowly warm as needed. Exothermic reaction requires careful temperature control to prevent side product formation.[6]
Solvent Concentrated Sulfuric AcidActs as a solvent and catalyst, ensuring the formation of the nitronium ion.
Reaction Time 1 - 12 hoursHighly dependent on temperature and substrate reactivity. Must be determined by reaction monitoring (e.g., TLC, LC-MS).[1]
Work-up Pour onto ice, neutralize with base (e.g., NaOH, NH₄OH), extract with Ethyl AcetateQuenches the reaction and allows for product extraction. Saturating the aqueous layer with NaCl is recommended to improve recovery of the polar product.[4]
Purification Silica Gel Chromatography, RecrystallizationA gradient elution from hexane to ethyl acetate is a good starting point. Recrystallization from ethanol or methanol may yield a pure solid.[4]
General Experimental Protocol

This is a representative protocol and should be optimized based on experimental observations.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 6-(trifluoromethyl)pyridine-2,4-diol (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.[5]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C. Monitor the reaction's progress every hour by carefully taking a small aliquot, quenching it with ice, and analyzing it by TLC. If the reaction is slow, allow the mixture to warm to room temperature and continue stirring.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the cold aqueous solution with a saturated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7. Extract the aqueous layer three times with ethyl acetate. To improve extraction efficiency, saturate the aqueous layer with NaCl.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visual Diagrams

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Prepare Cooled H₂SO₄ Solution AddSub Add 6-(trifluoromethyl)pyridine-2,4-diol at 0-10°C Prep->AddSub AddNit Dropwise Addition of Mixed Acid (HNO₃/H₂SO₄) at 0-5°C AddSub->AddNit Stir Stir and Monitor by TLC/LC-MS AddNit->Stir Quench Pour Reaction Mixture onto Crushed Ice Stir->Quench Extract Neutralize (pH ~7) & Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layers & Concentrate Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Characterize Characterize Final Product (NMR, MS, MP) Purify->Characterize

G Start Low or No Product Yield Observed CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Are Nitrating Conditions Potent Enough? CheckPurity->CheckConditions Yes PurifySM Action: Purify Starting Material (Recrystallize/Chromatography) CheckPurity->PurifySM No CheckTempTime Is Reaction Temp/Time Optimized? CheckConditions->CheckTempTime Yes IncreasePotency Action: Use Fuming HNO₃/Oleum. Ensure Anhydrous Conditions. CheckConditions->IncreasePotency No CheckWorkup Is Product Lost During Work-up? CheckTempTime->CheckWorkup Yes OptimizeTT Action: Monitor by TLC. Carefully Increase Temperature. CheckTempTime->OptimizeTT No OptimizeWorkup Action: Saturate Aqueous Layer with NaCl. Use Polar Extraction Solvent. CheckWorkup->OptimizeWorkup Yes End Re-run Optimized Reaction CheckWorkup->End No PurifySM->End IncreasePotency->End OptimizeTT->End OptimizeWorkup->End

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns for this reaction? This synthesis involves the use of highly corrosive and strong oxidizing acids (concentrated sulfuric and nitric acid). The reaction can be exothermic, and there is a risk of runaway reactions if the nitrating agent is added too quickly or at too high a temperature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The work-up procedure involving quenching with ice and neutralization is also highly exothermic and must be performed with caution.

  • What are some key physical properties of this compound? The compound has a reported melting point of 164-165 °C and a predicted pKa of 3.62 ± 0.10.[8] It is expected to be a solid at room temperature.

  • Why is sulfuric acid necessary in this reaction? Sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction. Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.

  • Can I use a different solvent for this reaction? For this type of nitration on a deactivated heterocyclic ring, concentrated sulfuric acid is typically the solvent of choice due to its role in generating the electrophile. Using other solvents would likely require different, specialized nitrating agents (e.g., nitronium tetrafluoroborate) and may not be as effective.

References

  • Organic Syntheses. (n.d.). A general synthesis of cyclobutanones from olefins and tertiary amides. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Unagami, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 116-128. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). 2,6-dichloro-3-nitro-pyridine.

Sources

Technical Support Center: Purification of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this highly functionalized heterocyclic compound. The inherent polarity and potential for multiple intermolecular interactions in this molecule can present unique purification challenges. This guide offers a structured, question-and-answer-based approach to resolving these issues, grounded in fundamental chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from the compound's high polarity, due to the two hydroxyl groups and the nitro group, which can lead to poor solubility in non-polar organic solvents and strong interactions with polar stationary phases in chromatography. The presence of acidic protons on the hydroxyl groups can also cause peak tailing in HPLC analysis and streaking in column chromatography.[1][2][3]

Q2: What are the likely impurities I should be aware of?

Common impurities may include unreacted starting materials, regioisomers formed during the nitration reaction, and potential byproducts from side reactions involving the trifluoromethyl group.[4][5] Incomplete nitration or the formation of dinitro- species are also possibilities depending on the synthetic route.

Q3: How can I assess the purity of my crude product?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[6][7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol is a good starting point. UV detection is suitable due to the aromatic nature of the compound.[7]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds. However, finding a suitable solvent system for the highly polar this compound can be challenging.

Q4: My compound will not dissolve in any common recrystallization solvent, even with heating. What should I do?

This is a common issue for highly polar molecules. A single solvent may not have the desired solubility profile of high solubility when hot and low solubility when cold.

Solution:

  • Utilize a mixed-solvent system. Start by dissolving your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone). Then, while heating, gradually add a "poor" solvent in which it is much less soluble (e.g., water, hexane, or dichloromethane) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Consider more polar solvents. If common solvents fail, you may need to explore more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent like water. Be aware that removing these high-boiling point solvents from your final product can be difficult.

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.

Solution:

  • Add more of the "good" solvent to the hot solution to ensure the compound is fully dissolved and not supersaturated.

  • Lower the temperature at which crystallization begins. You can achieve this by using a larger volume of solvent.

  • Induce crystallization. Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Re-evaluate your solvent system. A different solvent or solvent pair may be necessary.

Q6: I have poor recovery of my product after recrystallization. What are the likely causes?

Low recovery can be due to several factors, including using too much solvent or the product having significant solubility in the cold solvent.

Solution:

  • Minimize the amount of hot solvent used to just enough to dissolve the compound.

  • Ensure the solution is sufficiently cooled. Use an ice bath to maximize precipitation.

  • Reduce the volume of the mother liquor by evaporation and attempt a second recrystallization to recover more product.

Troubleshooting Guide: Column Chromatography

For more challenging separations, column chromatography is a powerful tool. However, the polarity of this compound requires careful selection of the stationary and mobile phases.

Q7: My compound streaks badly on a silica gel TLC plate and I anticipate problems with column chromatography. What can I do?

Streaking is often caused by the acidic nature of silica gel interacting with the polar functional groups of your compound.

Solution:

  • Add a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help to protonate the compound and reduce its interaction with the silica surface, leading to better peak shapes.[8]

  • Consider a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for polar and acidic compounds. Reversed-phase (C18) column chromatography is another excellent option, where a polar mobile phase (like water/acetonitrile or water/methanol) is used.

Q8: My compound will not elute from the silica gel column, even with a very polar mobile phase. What is happening?

Your compound is likely irreversibly adsorbing to the silica gel due to its high polarity.

Solution:

  • Switch to a more polar mobile phase system. A gradient elution from dichloromethane to 10-20% methanol in dichloromethane may be effective.[9]

  • Use a different stationary phase. As mentioned above, reversed-phase chromatography is often the best solution for highly polar compounds that are difficult to elute from normal-phase columns.

Q9: I am seeing co-elution of my desired product with a closely related impurity. How can I improve the separation?

Improving the resolution between two closely eluting compounds requires optimizing the chromatographic conditions.

Solution:

  • Optimize the mobile phase. A shallower solvent gradient during elution can help to improve separation.

  • Try a different solvent system. Changing the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.

  • Reduce the column loading. Overloading the column is a common cause of poor separation.

  • Use a higher-resolution stationary phase. Columns packed with smaller silica particles can provide better separation efficiency.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Polar Pyridine Derivatives

Chromatography ModeStationary PhaseExample Mobile Phase SystemPolarity Gradient
Normal PhaseSilica GelDichloromethane / MethanolStart with 100% Dichloromethane, gradually increase Methanol to 10-20%
Normal PhaseSilica GelEthyl Acetate / HexaneStart with a low percentage of Ethyl Acetate, gradually increase
Normal PhaseNeutral AluminaDichloromethane / MethanolSimilar to silica gel, may offer different selectivity
Reversed PhaseC18 SilicaWater / Acetonitrile (with 0.1% Formic Acid)Start with a high percentage of Water, gradually increase Acetonitrile
Reversed PhaseC18 SilicaWater / Methanol (with 0.1% Acetic Acid)Start with a high percentage of Water, gradually increase Methanol

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.

Protocol 2: Preparative Column Chromatography (Normal Phase)

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the dry powder onto the top of the column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity by adding methanol in increments of 1-2% until the desired compound begins to elute.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound purity_check Assess Purity by HPLC start->purity_check is_pure Is Purity >98%? purity_check->is_pure end Pure Product is_pure->end Yes purification Select Purification Method is_pure->purification No recrystallization Attempt Recrystallization purification->recrystallization Solid column_chrom Perform Column Chromatography purification->column_chrom Oil or Difficult Mixture recryst_success Crystals Formed? recrystallization->recryst_success column_success Good Separation? column_chrom->column_success recryst_success->purity_check Yes troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Oiling Out, Recovery) recryst_success->troubleshoot_recryst No column_success->purity_check Yes troubleshoot_column Troubleshoot Chromatography (Streaking, Elution, Resolution) column_success->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column_chrom

Caption: A workflow for troubleshooting the purification of this compound.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • SIELC Technologies. Pyridine. [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry. [Link]

  • University of Rochester Department of Chemistry. Column chromatography. [Link]

  • ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Google Patents. A kind of preparation method of the trifluoromethyl pyridine of 2 fluorine 5.
  • Google Patents.
  • Google Patents. Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Google Patents. Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.

Sources

Technical Support Center: A Guide to the Stability and Degradation of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex heterocyclic compound. Understanding the stability and degradation pathways of this molecule is crucial for ensuring the accuracy of experimental results, the viability of synthetic routes, and the safety of resulting active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format, alongside detailed troubleshooting protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

The stability of this compound is influenced by several factors, primarily due to the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the pyridine ring.[3][4] These groups significantly decrease the electron density of the aromatic system, making it more susceptible to nucleophilic attack. Key factors include:

  • pH: The pyridine ring's stability, particularly when substituted with potent electron-withdrawing groups, is highly sensitive to pH. In basic conditions (high pH), the diol groups can be deprotonated, increasing the electron density of the ring and potentially leading to rearrangement or ring-opening reactions. Conversely, in strongly acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the ring toward electrophilic attack but may catalyze hydrolysis of substituents.

  • Light Exposure (Photostability): Nitroaromatic compounds are known to be susceptible to photodegradation.[5] Exposure to UV or even ambient sunlight can initiate photochemical reactions, leading to the reduction of the nitro group or other complex transformations.[6]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions. The intrinsic stability of the molecule will dictate its tolerance to heat, but as a general rule, thermal stress should be minimized during storage and handling.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products. While the pyridine ring itself is relatively electron-poor, oxidative conditions can still promote unwanted side reactions.

Q2: What are the likely degradation products I should be looking for during my analysis?

While specific degradation products for this exact molecule are not extensively documented in public literature, we can infer likely products based on the chemistry of related compounds like nitrophenols and nitropyridines.[5][7] Key degradation pathways could lead to:

  • Denitration Products: Hydrolytic or photolytic cleavage of the C-NO2 bond could lead to the formation of the corresponding 6-(trifluoromethyl)pyridine-2,3,4-triol.

  • Reduction of the Nitro Group: A common pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.[8][9]

  • Ring Cleavage Products: Under harsh conditions such as strong UV exposure or aggressive chemical treatment, the pyridine ring itself may be cleaved, leading to a variety of smaller aliphatic molecules.[10]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q4: How can I effectively monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is essential for monitoring degradation.[2] A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a robust starting point. For definitive identification of degradation products, mass spectrometry (LC-MS) is indispensable.[11] The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Part 2: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Rapid Degradation Observed in Aqueous Solution
  • Possible Cause 1: pH-Mediated Hydrolysis. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by water or hydroxide ions, especially at basic pH.

    • Troubleshooting Steps:

      • Conduct a pH Profile Study: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

      • Dissolve a known concentration of the compound in each buffer.

      • Incubate the solutions at a controlled temperature and monitor the concentration of the parent compound over time using a validated HPLC method.

      • Analyze the data to determine the pH at which the compound is most stable.

  • Possible Cause 2: Photodegradation. Nitroaromatic compounds are known to absorb UV light, which can lead to their rapid decomposition.[5]

    • Troubleshooting Steps:

      • Perform a Photostability Study: Prepare two sets of solutions of the compound in a stable buffer.

      • Expose one set to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping the other set in the dark as a control.

      • Monitor the concentration of the parent compound in both sets over time. A significant difference in degradation between the light-exposed and dark control samples will confirm photosensitivity.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: Formation of Degradation Products. The new peaks are likely degradation products formed during your experiment or sample storage.

    • Troubleshooting Steps:

      • Characterize Unknown Peaks with LC-MS: Use a high-resolution mass spectrometer to determine the accurate mass of the unexpected peaks. This will provide the elemental composition of the degradation products.

      • Fragment Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradation products to obtain fragmentation patterns. This data is crucial for elucidating their chemical structures.

      • Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradation products.[1][12][13] This can help to confirm the identity of the unknown peaks observed in your samples.[2][14]

Potential Degradation Product Plausible m/z [M-H]⁻ Proposed Formation Pathway
6-(Trifluoromethyl)pyridine-2,3,4-triol196.01Hydrolytic denitration
3-Amino-6-(trifluoromethyl)pyridine-2,4-diol210.03Reduction of nitro group
3-Nitroso-6-(trifluoromethyl)pyridine-2,4-diol224.01Partial reduction of nitro group
Issue 3: Inconsistent Results in Biological Assays
  • Possible Cause: Compound Instability in Assay Medium. The complex components of biological media (e.g., salts, proteins, pH) can promote the degradation of your compound, leading to variable results.

    • Troubleshooting Steps:

      • Assess Stability in Media: Incubate the compound in the specific biological assay medium under the same conditions as your experiment (e.g., temperature, CO2).

      • At various time points, quench the reaction and analyze the concentration of the parent compound by HPLC or LC-MS.

      • If degradation is observed, consider modifying the assay conditions, such as reducing the incubation time or adjusting the pH, if possible.

Part 3: Proposed Degradation Pathways

Based on the chemical structure and known reactivity of similar compounds, two primary degradation pathways are proposed.

Pathway 1: Reductive Pathway

The nitro group is highly susceptible to reduction, which can occur photochemically or in the presence of biological reducing agents. This pathway involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally to the amino derivative.

G A This compound B 3-Nitroso-6-(trifluoromethyl)pyridine-2,4-diol A->B +2e⁻, +2H⁺ -H₂O C 3-Hydroxylamino-6-(trifluoromethyl)pyridine-2,4-diol B->C +2e⁻, +2H⁺ D 3-Amino-6-(trifluoromethyl)pyridine-2,4-diol C->D +2e⁻, +2H⁺ -H₂O

Caption: Proposed reductive degradation pathway of the title compound.

Pathway 2: Hydrolytic Denitration Pathway

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups make the carbon atom attached to the nitro group susceptible to nucleophilic attack by water or hydroxide ions, leading to the displacement of the nitro group.

G A This compound B Meisenheimer-like Intermediate A->B + OH⁻ C 6-(Trifluoromethyl)pyridine-2,3,4-triol B->C Elimination D Nitrite Ion (NO₂⁻) B->D Elimination

Caption: Proposed hydrolytic denitration pathway via nucleophilic attack.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples, along with an untreated control, by a validated HPLC-UV and LC-MS method to identify and quantify the degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

This protocol provides a starting point for developing an HPLC-MS method to separate the parent compound from its degradation products.

  • Instrumentation: HPLC with a diode array detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.[11]

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

References

  • Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: PubMed URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: ACS Publications URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: GxP-CC URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: Process for preparation of nitropyridine derivatives Source: Google Patents URL
  • Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: CSWAB.org URL: [Link]

  • Title: Nitropyridines: Synthesis and reactions Source: ResearchGate URL: [Link]

  • Title: Synthesizing technology for 3-hydroxy-2-nitropyridine Source: Google Patents URL
  • Title: BIOREMEDIATION - Degradation of nitro aromatic compounds Source: Slideshare URL: [Link]

  • Title: Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES Source: Canadian Science Publishing URL: [Link]

  • Title: 3-aminopyridine Source: Organic Syntheses Procedure URL: [Link]

  • Title: Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper Source: ResearchGate URL: [Link]

  • Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis and Functionalization of 3-Nitropyridines Source: University of Oslo URL: [Link]

  • Title: Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria Source: ResearchGate URL: [Link]

  • Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

  • Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: ASM Journals URL: [Link]

  • Title: Nitrophenol Family Degradation Pathway (an/aerobic) Source: Eawag-BBD URL: [Link]

  • Title: Microbial Degradation of Pyridine and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol Source: Wiley Online Library URL: [Link]

  • Title: Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines Source: MDPI URL: [Link]

  • Title: Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates Source: PubMed URL: [Link]

  • Title: Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine Source: ResearchGate URL: [Link]

  • Title: Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to Addressing the Poor Solubility of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. We will explore a systematic approach to understanding and overcoming the solubility limitations of this molecule.

Understanding the Challenge: Physicochemical Properties of this compound

The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of a trifluoromethyl group (-CF3) significantly increases lipophilicity, which can hinder its interaction with water molecules. The nitro group (-NO2) is a strong electron-withdrawing group, which influences the molecule's electronic distribution and potential for intermolecular interactions. The pyridinediol core itself can exhibit both acidic and basic properties, making its solubility pH-dependent.

A predicted pKa value for this compound is approximately 3.62[1]. This suggests that the compound is weakly acidic and its solubility is likely to increase in more alkaline conditions.

PropertyValueSource
Molecular Formula C6H3F3N2O4[2]
Molecular Weight 224.09 g/mol [2]
Predicted pKa 3.62 ± 0.10[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common questions and issues encountered when working with this compound.

Q1: My compound is not dissolving in aqueous buffers. Where do I start?

A1: Initial Solubility Assessment and Stock Solution Preparation.

The first step is to systematically assess the compound's solubility and prepare a concentrated stock solution in an appropriate organic solvent. This stock solution can then be diluted into your aqueous experimental medium.

dot

cluster_0 Initial Troubleshooting Workflow Start Start Assess_Solubility Assess Solubility in Aqueous Buffers Start->Assess_Solubility Prepare_Stock Prepare Concentrated Stock Solution Assess_Solubility->Prepare_Stock Dilute_Stock Dilute Stock into Aqueous Medium Prepare_Stock->Dilute_Stock Precipitation Precipitation Occurs? Dilute_Stock->Precipitation Optimize_Dilution Optimize Dilution Technique Precipitation->Optimize_Dilution Yes Success Soluble Precipitation->Success No Further_Strategies Explore Advanced Solubilization Strategies Optimize_Dilution->Further_Strategies cluster_1 Optimizing Dilution to Prevent Precipitation Precipitation Precipitation Observed Lower_Concentration Lower Final Concentration Precipitation->Lower_Concentration Modify_Addition Modify Addition Method Precipitation->Modify_Addition Increase_Cosolvent Increase Co-solvent Concentration Precipitation->Increase_Cosolvent Check_Solubility Still Precipitates? Lower_Concentration->Check_Solubility Modify_Addition->Check_Solubility Increase_Cosolvent->Check_Solubility Consider_Excipients Consider Excipients (pH, Surfactants, Cyclodextrins) Check_Solubility->Consider_Excipients Yes

Caption: Decision tree for addressing compound precipitation upon dilution.

Here are some strategies to prevent this:

  • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Stepwise Dilution: Create an intermediate dilution in a mixture of the organic solvent and aqueous buffer before the final dilution.

  • Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final buffer. Try a range of lower concentrations.

  • Increase the Co-solvent Concentration: A slightly higher final concentration of the organic co-solvent (e.g., up to 1-2% DMSO) may be necessary, but always check for compatibility with your experimental system. [3]

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: Leveraging pH-Dependent Solubility.

Given the predicted acidic pKa of ~3.62, the solubility of this compound is expected to be pH-dependent. [1]At a pH above the pKa, the molecule will be deprotonated and exist as an anion, which is generally more water-soluble.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol will help you experimentally determine the optimal pH for solubilizing your compound.

  • Prepare a Series of Buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10). It is recommended to use buffers that are relevant to your experimental conditions. [4]2. Equilibration (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. [5]3. Separation and Quantification:

    • After equilibration, separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying pyridine derivatives. [6][7]

      pH Expected Solubility Rationale
      < 3 Low The compound is primarily in its neutral, less soluble form.
      4-7 Increasing As the pH increases past the pKa, deprotonation occurs, increasing solubility.

      | > 7 | High | The compound is predominantly in its more soluble anionic form. |

Q4: I've tried adjusting the pH and using co-solvents, but I still can't achieve my desired concentration. What's next?

A4: Employing Solubility-Enhancing Excipients.

If basic pH adjustment and co-solvents are insufficient, the use of excipients can significantly improve solubility. These agents work through various mechanisms to keep the compound in solution.

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water. [8]Common examples include Tween® 80 and Poloxamers.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility. [8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example. [5]

Experimental Protocol: Screening for Effective Excipients

  • Prepare Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v HP-β-CD, 1% w/v Tween® 80) in your desired aqueous buffer.

  • Solubility Measurement:

    • Add an excess amount of this compound to each excipient solution and a control (buffer only).

    • Equilibrate the samples as described in the shake-flask method (24-48 hours of agitation).

    • Separate the solid and quantify the dissolved compound concentration.

  • Data Analysis: Compare the solubility in the presence of each excipient to the control to determine the most effective solubilizing agent.

Q5: What are the key safety precautions when handling this compound?

A5: Safety and Handling.

While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures for new chemical entities. Based on safety data for similar compounds, it may be an irritant to the eyes, respiratory system, and skin. [9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for solubility studies. The following methods are recommended:

MethodPrincipleAdvantagesConsiderations
HPLC-UV Separation by chromatography and detection by UV absorbance.High specificity, sensitivity, and widely available. [6][7]Requires method development (column, mobile phase selection).
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the compound in solution.Simple, rapid, and cost-effective. [6]Less specific than HPLC; potential for interference from other components.
LC-MS Couples the separation power of HPLC with the mass identification capabilities of mass spectrometry.Very high sensitivity and specificity.More complex instrumentation and expertise required.

References

  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. The focus is on practical troubleshooting and the implementation of best practices to ensure the highest possible purity of the final compound, a critical factor for its application in pharmaceuticals.

Core Synthesis and Potential Pitfalls

The synthesis of this compound typically involves the nitration of 6-(trifluoromethyl)pyridine-2,4-diol. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions and process-related issues that can lead to significant impurities. Understanding these potential pitfalls is the first step toward mitigating them.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific challenges you may encounter during the synthesis, providing clear, actionable solutions.

Problem 1: Low Yield and Incomplete Reaction

Question: My reaction yield is consistently low, and I suspect the reaction is not going to completion. How can I address this?

Answer: Low yields are often a result of suboptimal reaction conditions or reagent quality. The nitration of the pyridine ring, which is electron-deficient, requires carefully controlled and potent reagents.

Potential Causes and Corrective Actions:

  • Inactive Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is highly effective. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

    • Action: Always use fresh, high-purity concentrated nitric acid and sulfuric acid. Ensure the reagents have been stored properly to prevent the absorption of atmospheric moisture, which can deactivate the nitrating mixture.

  • Insufficiently Activating Conditions:

    • Action: The use of fuming sulfuric acid (oleum) can significantly increase the reaction rate and yield by creating an "inherently anhydrous medium," which drives the formation of the nitronium ion.[2]

  • Inadequate Temperature Control:

    • Action: The nitration should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. The temperature can then be slowly raised to ensure the reaction proceeds to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workflow for Optimizing Reaction Completion

Start Start: 6-(trifluoromethyl)pyridine-2,4-diol Reagents Use fresh concentrated H2SO4 and HNO3 Start->Reagents Cooling Cool reaction vessel to 0-5 °C Reagents->Cooling Addition Slow, dropwise addition of HNO3 Cooling->Addition Monitoring Monitor reaction by TLC/HPLC Addition->Monitoring Completion Allow to warm to room temperature if reaction stalls Monitoring->Completion Workup Proceed to workup upon completion Completion->Workup

Caption: Step-by-step workflow to ensure complete nitration.

Problem 2: Formation of Over-Nitrated Byproducts

Question: I am observing impurities with a higher molecular weight, suggesting over-nitration. How can I prevent this?

Answer: The formation of dinitrated or other over-nitrated species is a common issue when the reaction conditions are too harsh or not properly controlled. The electron-donating hydroxyl groups on the pyridine ring can activate it towards further nitration, despite the presence of the electron-withdrawing trifluoromethyl and nitro groups.

Mitigation Strategies:

  • Stoichiometric Control:

    • Action: Carefully control the stoichiometry of the nitric acid. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete reaction, but avoid a large excess which promotes over-nitration.

  • Temperature Management:

    • Action: Maintain a low reaction temperature (0-10 °C) throughout the addition of the nitric acid. This reduces the rate of the second nitration reaction, which typically has a higher activation energy.

  • Reaction Time:

    • Action: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the workup to prevent the formation of byproducts.

Problem 3: Product Degradation and Discoloration

Question: My final product is discolored (e.g., yellow or brown), indicating the presence of impurities. What causes this and how can it be avoided?

Answer: Discoloration is often a sign of product degradation or the presence of colored byproducts from side reactions. The highly acidic and oxidizing conditions of the nitration can lead to the formation of these impurities.

Causes and Solutions:

  • Oxidative Side Reactions:

    • Action: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. The slow and controlled addition of the nitric acid can also help to temper the oxidizing potential of the reaction mixture.

  • Thermal Degradation during Workup:

    • Action: The quenching of the reaction mixture by pouring it onto ice is a critical step. This must be done slowly and with vigorous stirring to dissipate the heat generated from the dilution of the concentrated acid. Localized "hot spots" can cause significant degradation of the product.

Purification Protocol for Discolored Product:

StepProcedureRationale
1. Crude Isolation After quenching, filter the precipitated solid and wash thoroughly with cold water until the filtrate is neutral.To remove residual acids that can catalyze degradation.
2. Recrystallization Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).To remove soluble impurities and improve the purity and color of the final product.
3. Decolorization If the product is still colored after recrystallization, consider a charcoal treatment.Activated charcoal can adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis? A1: The most critical parameters are temperature , stoichiometry of the nitrating agent , and reaction time . Precise control over these variables is essential to maximize yield and minimize the formation of impurities.

Q2: How should I handle and store the reagents and the final product? A2: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood. The final product, this compound, should be stored in a cool, dry, and dark place under an inert atmosphere to ensure its stability.[3][4]

Q3: What analytical methods are recommended for in-process control and final product analysis? A3:

  • In-process control: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are ideal for monitoring the progress of the reaction.

  • Final product analysis: A combination of techniques should be used to confirm the structure and purity, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry (MS), and HPLC for quantitative purity assessment.[5]

Logical Flow of Synthesis and Quality Control

Synthesis Controlled Nitration Temperature Stoichiometry Time Workup Quenching & Isolation Synthesis->Workup Purification Recrystallization Workup->Purification Analysis Purity & Structural Confirmation HPLC NMR MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: From synthesis to a pure, well-characterized product.

References

  • Vertex AI Search. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 94744-26-5.
  • LookChem. (n.d.). This compound CAS NO.94744-26-5.
  • BLDpharm. (n.d.). 94744-26-5|this compound.
  • Google Patents. (n.d.). Nitration of pyridine-2,6-diamines.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol (CAS No. 947144-26-5)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this complex synthesis. We will delve into common issues, providing troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

Scaling up any chemical synthesis introduces new challenges. The following section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

A common frustration during scale-up is a significant drop in yield compared to smaller, laboratory-scale reactions.

Potential Cause Troubleshooting/Optimization Strategy Scientific Rationale
Incomplete Nitration - Monitor Reaction Progress: Utilize analytical techniques such as HPLC, LC-MS, or NMR to track the consumption of the starting material and the formation of the product.[1] - Optimize Nitrating Agent Stoichiometry: Carefully control the molar ratio of the nitrating agent. While a slight excess is often necessary, a large excess can lead to side reactions. - Increase Reaction Time or Temperature: If the reaction is stalling, cautiously increase the reaction time or temperature while carefully monitoring for the formation of impurities.Incomplete reactions are a primary cause of low yields. Real-time monitoring allows for precise determination of the reaction endpoint, preventing premature quenching. The stoichiometry of the nitrating agent is critical; insufficient amounts will result in unreacted starting material, while an excess can promote over-nitration or degradation.
Product Degradation - Precise Temperature Control: Nitration reactions are often highly exothermic.[4][5] Implement efficient cooling systems and control the addition rate of the nitrating agent to maintain a stable internal temperature. - Quench the Reaction Appropriately: Once the reaction is complete, quench it promptly and efficiently to prevent further reactions or degradation of the product. This may involve pouring the reaction mixture onto ice or into a cold, buffered solution.The trifluoromethyl group is strongly electron-withdrawing, which can affect the stability of the pyridine ring under harsh nitrating conditions.[6] Elevated temperatures can lead to decomposition and the formation of unwanted byproducts.
Losses During Work-up and Purification - Optimize Extraction and Crystallization Solvents: The diol functionality makes the product relatively polar. Experiment with different solvent systems to ensure efficient extraction from the aqueous phase and to achieve good recovery during crystallization. - Consider Alternative Purification Methods: If crystallization is proving difficult or leading to significant losses, explore other purification techniques such as column chromatography.The physicochemical properties of the target molecule, including its solubility and polarity, will dictate the most effective work-up and purification strategies. A poorly chosen solvent can result in significant product loss.
Issue 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and affect the quality of the final product.

Potential Impurity/Byproduct Troubleshooting/Optimization Strategy Scientific Rationale
Over-nitrated Species - Control Nitrating Agent Concentration: Add the nitrating agent slowly and in a controlled manner to avoid localized high concentrations. - Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-nitration.Over-nitration is a common side reaction in the synthesis of nitropyridines. By maintaining a low concentration of the active nitrating species and reducing the reaction temperature, the rate of the second nitration can be minimized.
Isomeric Impurities - Careful Selection of Starting Material: The directing effects of the substituents on the pyridine ring will determine the position of nitration. Ensure the use of the correct starting material to favor the formation of the desired 3-nitro isomer. - Optimize Reaction Conditions: In some cases, the ratio of isomers can be influenced by the choice of nitrating agent and solvent.The electronic properties of the trifluoromethyl and hydroxyl groups on the pyridine ring will direct the incoming nitro group. Understanding these directing effects is crucial for controlling the regioselectivity of the reaction.
Starting Material Contamination - Ensure High Purity of Starting Materials: Use starting materials of the highest possible purity. Impurities in the starting material can be carried through the synthesis or interfere with the reaction.The quality of the starting materials directly impacts the quality of the final product. Impurities can lead to the formation of unexpected byproducts and complicate purification.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis and scale-up of this compound.

Q1: What is a likely synthetic route for this compound?

While a specific, publicly available, detailed protocol for this exact molecule is not readily found in standard chemical literature, a plausible synthetic approach would involve the nitration of a pre-existing 6-(trifluoromethyl)pyridine-2,4-diol or a protected precursor. The synthesis of trifluoromethylpyridines often involves multi-step processes, which can include the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-formed pyridine ring.[6]

Hypothetical Synthetic Workflow:

G cluster_0 Preparation of Starting Material cluster_1 Nitration Reaction cluster_2 Work-up and Purification cluster_3 Final Product SM 6-(Trifluoromethyl)pyridine-2,4-diol Nitration Nitration with HNO3/H2SO4 SM->Nitration Reactant Workup Quenching, Extraction Nitration->Workup Crude Product Purification Crystallization or Chromatography Workup->Purification Partially Purified Product Product This compound Purification->Product Pure Product

Caption: Hypothetical workflow for the synthesis of this compound.

Q2: What are the key safety considerations when scaling up this nitration?

Nitration reactions are inherently hazardous and require strict safety protocols, especially during scale-up.[5]

  • Thermal Hazards: Nitrations are highly exothermic and can lead to thermal runaway if not properly controlled.[4][7] Continuous monitoring of the internal reaction temperature is crucial. The use of continuous flow reactors can be a safer alternative to large batch reactors, as they offer better heat transfer and smaller reaction volumes at any given time.[4][5][8]

  • Corrosive and Oxidizing Reagents: Nitrating agents, such as mixtures of nitric and sulfuric acid, are highly corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields, must be worn. The reaction should be carried out in a well-ventilated fume hood.

  • Potential for Explosive Byproducts: The reaction of strong oxidizing agents with organic compounds can potentially form unstable or explosive byproducts. A thorough risk assessment should be conducted before proceeding with the scale-up.

Safety Precaution Workflow:

G cluster_0 Pre-Reaction Safety cluster_1 In-Process Safety cluster_2 Post-Reaction Safety pre_reaction Risk Assessment Material Safety Data Sheet (MSDS) Review PPE Selection in_process Controlled Reagent Addition Continuous Temperature Monitoring Emergency Quench Plan pre_reaction->in_process Proceed with Caution post_reaction Safe Quenching Procedure Proper Waste Disposal Equipment Decontamination in_process->post_reaction Reaction Complete

Caption: A logical workflow for ensuring safety during nitration reactions.

Q3: What analytical methods are recommended for monitoring the reaction and ensuring product quality?

A robust analytical strategy is essential for successful scale-up.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of the product and any major byproducts.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is useful for identifying unknown impurities.[1]

  • Product Characterization and Quality Control:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product and identifying isomeric impurities.

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Elemental Analysis: To confirm the elemental composition of the final product.

III. References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Okamoto, Y., & Shiozaki, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137–147. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

  • MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 11(7), 2051. [Link]

  • Tamba, T., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227. [Link]

  • ResearchGate. (n.d.). A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Definitive Structural Validation of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular sciences, particularly within drug discovery and materials development, the precise knowledge of a compound's three-dimensional structure is not merely an academic detail—it is the bedrock upon which all further research is built. An incorrect or ambiguous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. This guide provides an in-depth comparison of analytical techniques and a detailed protocol for the unambiguous structural validation of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, establishing single-crystal X-ray crystallography as the gold standard for this purpose.

The Imperative for Unambiguous Structure Determination

This compound is a small molecule featuring a complex arrangement of functional groups: a pyridine core, hydroxyl groups suggesting tautomeric possibilities, a strongly electron-withdrawing nitro group, and a trifluoromethyl group. This combination makes it a candidate for various applications, including as a potential pharmaceutical intermediate or a novel material. However, spectroscopic data alone, such as NMR or Mass Spectrometry, can often be ambiguous. For instance, proton NMR might not definitively distinguish between possible tautomers or pinpoint the exact conformation of the molecule in its most stable, solid-state form. It is only by directly visualizing the atomic arrangement that we can proceed with confidence. This is where the unparalleled power of single-crystal X-ray diffraction (SC-XRD) becomes indispensable.[1]

Comparative Analysis: Why X-ray Crystallography is Definitive

While a suite of analytical tools is essential for characterizing a new chemical entity, they serve different purposes and provide different levels of structural insight. SC-XRD is unique in its ability to provide a precise and accurate 3D model of a molecule's structure in the solid state.[2] Let's compare it with other common techniques.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[3]Provides an unambiguous, high-resolution "snapshot" of the molecule. Considered the definitive proof of structure.Requires a high-quality single crystal of the material, which can be challenging to grow.[4] Provides a static picture in the solid state, not in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through bonds, and through-space correlations.Excellent for determining the molecular constitution and connectivity in solution. Provides insights into dynamic processes.[4]Structure is inferred, not directly imaged. Can be ambiguous for complex stereochemistry or tautomerism without extensive 2D experiments. Provides an average structure in solution.[5]
Mass Spectrometry (MS) Provides the mass-to-charge ratio, yielding the molecular weight and elemental formula (with high resolution).Extremely sensitive, requires minimal sample. Can confirm the elemental composition and identify fragments to aid in structural elucidation.Provides no information about 3D arrangement, stereochemistry, or isomerism. It confirms what it is made of, not how it is assembled.
Infrared (IR) Spectroscopy Information about the presence of specific functional groups (e.g., -OH, -NO₂, C=O).Quick, non-destructive, and useful for confirming the presence of key functional groups predicted by the proposed structure.Provides very limited information on the overall molecular architecture and connectivity.

As the table illustrates, while techniques like NMR and MS are crucial for confirming connectivity and formula, only X-ray crystallography directly maps the atomic positions in three-dimensional space, resolving any ambiguity.[6]

The Crystallographic Workflow: From Powder to Proof

The process of validating a structure via SC-XRD is a systematic workflow that contains its own internal validation checkpoints.[7] This ensures the final structure is not just a model, but a refined and verified representation of the molecule.

Experimental Protocol

Step 1: Crystal Growth (The Art of Patience)

  • Objective: To obtain a single, well-ordered crystal, free of defects, typically 0.1-0.3 mm in size.[2]

  • Causality: The quality of the diffraction pattern is directly proportional to the quality of the crystal. A poorly ordered crystal will produce weak or diffuse diffraction spots, making structure solution impossible.

  • Methodology for this compound:

    • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).

    • Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The non-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. (e.g., a solution in methanol inside a jar containing diethyl ether).

    • Cooling: Slowly cool a saturated solution from a high temperature. This is often less successful for complex organic molecules but is a standard technique.

Step 2: Data Collection

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal lattice.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]

    • The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[3]

    • The crystal is rotated, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process to collect a complete dataset.[8]

Step 3: Structure Solution and Refinement

  • Objective: To convert the diffraction data into a 3D electron density map and refine a molecular model that fits this map.

  • Methodology:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

    • Structure Solution: Computational "direct methods" or other algorithms are used to solve the "phase problem" and generate an initial electron density map.

    • Model Building: A molecular model of this compound is built and fitted into the electron density map.

    • Refinement: The model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Step 4: Structure Validation (The Trustworthiness Pillar)

  • Objective: To rigorously check the quality and chemical sensibility of the final refined structure. This is a critical step, and validation reports are required for publication by the International Union of Crystallography (IUCr).[9]

  • Key Validation Metrics:

    • R-factor (R1): A measure of the agreement between the experimental and calculated structure factors. Values below 5% (0.05) are considered excellent for small molecules.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good refinement model.

    • Residual Electron Density: The difference electron density map should be largely featureless. Significant peaks or holes may indicate missing atoms, disorder, or incorrect atom assignments.[10]

    • Geometric Check: Bond lengths, angles, and torsion angles should be compared to expected values from similar structures in databases like the Cambridge Structural Database (CSD).[11][12]

    • PLATON/checkCIF: The final crystallographic information file (CIF) is run through the IUCr's checkCIF service, which automatically flags potential issues or inconsistencies for review.[9]

Workflow Visualization

Below is a diagram illustrating the comprehensive workflow for crystallographic validation.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment & Data Collection cluster_analysis Phase 3: Analysis & Refinement cluster_val Phase 4: Validation & Deposition Compound Synthesized Compound (3-Nitro-6-(trifluoromethyl) pyridine-2,4-diol) Crystal High-Quality Single Crystal Growth Compound->Crystal Solvent Screening & Slow Crystallization Mount Crystal Mounting & Cryo-Cooling (100 K) Crystal->Mount Diffractometer X-ray Diffractometer Data Collection Mount->Diffractometer Exposure to X-rays & Crystal Rotation RawData Diffraction Pattern (Intensities & Positions) Diffractometer->RawData Solve Structure Solution (Phase Problem) RawData->Solve Refine Model Building & Least-Squares Refinement Solve->Refine Validate Quality Check (R-factor, GooF, Geometry) Refine->Validate CIF Final Validated CIF File Validate->CIF checkCIF Report Database Deposition in Database (e.g., CCDC) CIF->Database

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for confirming the purity of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, a key heterocyclic building block. We present High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary, most robust method, offering unparalleled specificity and sensitivity for both quantification of the main component and the identification of process-related and degradation impurities.

This document details a comprehensive, field-tested HPLC-MS protocol, explaining the scientific rationale behind each parameter selection—from the reversed-phase column chemistry to the electrospray ionization settings. Furthermore, we objectively compare this primary method against orthogonal techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis Spectroscopy, providing supporting data and clear use-case recommendations. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound, trustworthy, and efficient purity assessment workflows.

Introduction: The Criticality of Purity for Heterocyclic Intermediates

This compound is a complex heterocyclic compound whose structural motifs—a pyridine core, a nitro group, hydroxyl groups, and a trifluoromethyl group—make it a valuable intermediate in medicinal chemistry. However, these same functional groups can also participate in various side reactions during synthesis, purification, and storage, leading to the formation of impurities.

According to the International Council for Harmonisation (ICH) guideline Q3A(R2), all impurities present in a new drug substance at a level of 0.05% or greater must be reported.[1][2][3] The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4][5] Therefore, a highly specific and sensitive analytical method is not just a regulatory requirement but a scientific necessity to ensure product quality and patient safety.

The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For a multi-functionalized molecule like this compound, HPLC-MS is the gold standard for purity analysis.[6] It combines the superior separation power of HPLC with the definitive identification capabilities of MS, providing both quantitative purity data and qualitative structural information about any co-eluting or trace-level impurities.[7]

Causality Behind Experimental Choices: A Scientifically-Grounded Approach

Developing a robust HPLC-MS method requires a deliberate, science-first approach. The choices are not arbitrary but are dictated by the physicochemical properties of the analyte.

  • Column Selection: The analyte possesses both polar (diol, nitro) and non-polar (trifluoromethyl-substituted pyridine ring) characteristics. This mixed polarity makes a reversed-phase separation the logical starting point.[8] A C18 column with polar endcapping or an embedded polar group is ideal.[9] These stationary phases are designed to prevent "phase collapse" in the highly aqueous mobile phases needed to retain polar compounds, ensuring reproducible retention times.[10][11] For this guide, a column with a polar-modified C18 phase is selected to enhance the retention of the main analyte and any more polar degradation products.

  • Mobile Phase Selection: The goal is to achieve sharp, symmetrical peaks. The acidic nature of the diol group (pKa estimated to be in the 4-6 range) necessitates a buffered mobile phase to ensure a consistent ionization state. An acidic mobile phase (e.g., pH 2.5-3.5) using formic acid is chosen. This serves two purposes: it suppresses the ionization of the diol, leading to better retention and peak shape on a C18 column, and it provides a source of protons, which is highly beneficial for positive-ion electrospray ionization (ESI). Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Mass Spectrometry (MS) Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar small molecules, as it is a "soft" ionization method that typically keeps the parent molecule intact.[12] Given the presence of acidic diol protons, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient.[13] Studies on similar nitroaromatic compounds confirm that ESI is effective, often yielding the deprotonated molecular anion.[14][15] We will monitor in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to ensure the capture of all potential impurities, which may ionize differently.

Experimental Protocol: A Self-Validating System

This protocol incorporates system suitability tests (SST) to ensure the trustworthiness of the results on the day of analysis, a requirement emphasized by regulatory bodies like the USP and FDA.[16][17][18]

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B (Organic): 0.1% Acetonitrile with 0.1% Formic Acid.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of Diluent to create a 1 mg/mL solution.

  • Sample Solution: Prepare the test batch of this compound at the same 1 mg/mL concentration in the Diluent.

  • System Suitability Solution (SSS): Use the Reference Standard solution.

Step 2: HPLC-MS Instrument Parameters

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure tolerance for use with small particle columns, enhancing resolution.
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)C18 phase with 100% aqueous stability, ideal for retaining polar analytes.[10]
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity for better efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Injection Vol. 2 µLSmall volume minimizes potential for peak distortion.
UV Detector Diode Array Detector (DAD), 254 nm & 330 nm254 nm for the aromatic ring; 330 nm is often characteristic of nitroaromatic systems.
MS Detector Agilent 6545XT AdvanceBio Q-TOF or equivalentHigh-resolution mass analyzer for accurate mass measurements and formula identification.
Ionization Source Dual AJS ESI (Electrospray Ionization)Standard soft ionization technique for polar molecules.[12]
Polarity Positive & Negative SwitchingCaptures impurities that may ionize preferentially in one mode over the other.
Gas Temp. 325 °COptimizes desolvation of the ESI droplets.
Sheath Gas Flow 11 L/minAssists in nebulization and desolvation.
Capillary Voltage 3500 VApplied voltage to generate the electrospray.
Fragmentor 120 VIn-source fragmentation can be useful for structural confirmation.
Mass Range 100 - 500 m/zCovers the expected mass of the analyte and potential dimers or adducts.

Step 3: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Step 4: Execution and System Suitability

  • Equilibrate the system for at least 15 minutes.

  • Perform a blank injection (Diluent only) to ensure no system contamination.

  • Inject the System Suitability Solution (SSS) five times consecutively.

  • Verify that the SST acceptance criteria are met (e.g., %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0).[16][19]

  • Inject the Sample Solution in duplicate.

Data Presentation and Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected by the UV detector. The MS data provides confirmation.

Table 1: Hypothetical HPLC-MS Purity Analysis Data

PeakRetention Time (min)UV Area % (254 nm)Observed m/z [M-H]⁻Probable Identity
12.150.08199.0125Process Impurity A
24.52 99.85 223.0029 This compound
36.780.07238.9818Process Impurity B (e.g., chlorinated analog)

Molecular Formula of Analyte: C₆H₃F₃N₂O₄, Exact Mass: 224.0045

The MS data is crucial for identifying unknown peaks. For example, an observed m/z of 223.0029 in negative mode corresponds to the [M-H]⁻ ion of the target compound (C₆H₂F₃N₂O₄⁻, calculated exact mass 223.0019), confirming its identity with high accuracy.

Comparative Analysis: Alternative Purity Assessment Techniques

While HPLC-MS is the premier method, other techniques can offer complementary or orthogonal data, which is valuable for a comprehensive quality assessment.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity without the need for a specific reference standard of the analyte itself.[20][21] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[22][23]

Key Advantages over HPLC-MS:

  • Primary Method: Provides absolute quantification against a certified internal standard.[22]

  • Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore.

  • Structural Information: Provides comprehensive structural data for both the analyte and impurities.

Limitations:

  • Lower Sensitivity: Significantly less sensitive than HPLC-MS, generally unsuitable for impurities below the 0.1% level.

  • Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.

  • Sample Requirements: Requires a higher concentration of sample and expensive deuterated solvents.

Use Case: qNMR is exceptionally valuable for certifying the purity of the primary reference standard itself. It provides an orthogonal check on the purity value obtained by HPLC.[24]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid technique that can provide a preliminary assessment of purity by confirming the characteristic absorbance profile of the nitroaromatic system.

Key Advantages over HPLC-MS:

  • Speed and Simplicity: Analysis takes only minutes.

  • Low Cost: The instrumentation is widely available and inexpensive to operate.

Limitations:

  • Lack of Specificity: Cannot separate the analyte from impurities that have similar UV chromophores. It provides a composite view of all absorbing species.

  • Non-Quantitative for Impurities: Cannot be used to quantify individual impurities.

Use Case: Best used as a quick identity check or for routine, in-process controls where the impurity profile is already well-understood and known to be consistent.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureHPLC-MSQuantitative NMR (qNMR)UV-Vis Spectroscopy
Specificity Very HighHighVery Low
Sensitivity (LOD) Very High (ppb-ppm)Low (~0.1%)Low
Quantification Relative (Area %)Absolute (Mass %)None (for impurities)
Impurity ID Yes (High-Res MS)Yes (if >0.1%)No
Throughput MediumLowVery High
Primary Method No (requires standard)YesNo
Cost / Complexity HighHighLow

Visualization of the Analytical Workflow

A logical workflow ensures that purity analysis is conducted systematically, leading to reliable and defensible results.

HPLC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard (1 mg/mL) sst System Suitability Test (5x Injections SSS) prep_std->sst prep_sample Prepare Test Sample (1 mg/mL) analyze Analyze Sample (2x Injections) prep_sample->analyze prep_mobile Prepare Mobile Phases (A & B) equilibrate System Equilibration prep_mobile->equilibrate equilibrate->sst sst->analyze If SST Passes process Integrate Peaks & Process MS Data analyze->process calculate Calculate Purity (Area % Method) process->calculate identify Identify Impurities (Accurate Mass) process->identify report Generate Final Report calculate->report identify->report

Caption: HPLC-MS workflow from sample preparation to final report generation.

Conclusion and Recommendations

For the comprehensive and regulatory-compliant purity assessment of this compound, HPLC-MS is the unequivocally superior technique. Its combination of high-resolution separation and specific mass detection provides the most complete picture of the impurity profile, enabling both accurate quantification of the main component and confident identification of unknown species.

Recommendations for a Multi-faceted Approach:

  • Primary Release Testing: Use the validated HPLC-MS method described herein for all batch release testing and stability studies.

  • Reference Standard Certification: Employ qNMR as an orthogonal method to assign an absolute purity value to your primary reference standard.

  • In-Process Control: Utilize UV-Vis Spectroscopy for rapid, qualitative checks during the manufacturing process where speed is critical and the impurity profile is well-established.

By integrating these methods into a cohesive analytical strategy, researchers and drug developers can ensure the highest standards of quality, safety, and regulatory compliance for their pharmaceutical intermediates.

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"comparative study of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol with similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol for Advanced Research Applications

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Scaffold

The pyridine-2,4-diol framework is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. The strategic introduction of potent functional groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) moieties, onto this core structure can dramatically alter its physicochemical and pharmacological profile. This guide presents a comprehensive comparative study of this compound, a molecule of significant interest due to the synergistic electron-withdrawing effects of its substituents.

Our analysis will deconstruct the individual and combined contributions of the nitro and trifluoromethyl groups by comparing the title compound with three key analogues: the parent pyridine-2,4-diol, 3-nitropyridine-2,4-diol, and 6-(trifluoromethyl)pyridine-2,4-diol. This approach allows for a systematic evaluation of how these functional groups modulate properties critical for drug design and development, including acidity, solubility, and electronic distribution. The insights provided herein are intended to empower researchers and drug development professionals to make informed decisions in the design of novel therapeutics and functional materials.

Comparative Analysis of Physicochemical Properties

The introduction of electron-withdrawing groups is a well-established strategy in medicinal chemistry to fine-tune the properties of a lead compound. The nitro and trifluoromethyl groups are particularly effective in this regard, and their combined presence in this compound results in a unique electronic landscape.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is primarily inductive. The nitro group is also a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. When both are present on the pyridine ring, they significantly lower the electron density of the aromatic system and increase the acidity of the hydroxyl groups.

CompoundStructureKey Physicochemical Properties
Pyridine-2,4-diol pKa: ~10-11 (less acidic) logP: Low (more hydrophilic) Reactivity: Susceptible to electrophilic substitution.
3-Nitropyridine-2,4-diol pKa: Lower than pyridine-2,4-diol (more acidic) logP: Higher than pyridine-2,4-diol Reactivity: Deactivated towards electrophilic substitution.
6-(Trifluoromethyl)pyridine-2,4-diol pKa: Lower than pyridine-2,4-diol (more acidic) logP: Significantly higher than pyridine-2,4-diol (more lipophilic) Reactivity: Deactivated towards electrophilic substitution.
This compound pKa: Lowest among the series (most acidic) logP: Highest among the series (most lipophilic) Reactivity: Highly deactivated towards electrophilic substitution; susceptible to nucleophilic substitution.

Key Insights from the Comparative Data:

  • Acidity (pKa): The acidity of the hydroxyl groups is expected to increase with the addition of each electron-withdrawing group. Therefore, this compound is predicted to be the most acidic compound in this series. This has significant implications for its interaction with biological targets and its pharmacokinetic profile.

  • Lipophilicity (logP): The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability. The nitro group has a lesser, but still positive, contribution to lipophilicity. The combination of both groups in this compound likely results in the most lipophilic compound of the four, which could lead to improved cell penetration but also potential off-target effects.

  • Chemical Reactivity: The electron-deficient nature of the pyridine ring in this compound makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. This altered reactivity can be exploited for further derivatization and the synthesis of compound libraries.

Experimental Protocols for a Comprehensive Comparative Study

To empirically validate the predicted trends and to fully characterize these compounds, a series of standardized experimental protocols should be employed.

Synthesis of Pyridine-2,4-diol Analogues

A general and robust synthetic strategy is crucial for accessing the target compounds and their analogues. The following workflow outlines a common approach.

start Starting Material (e.g., 2,4-dichloropyridine derivative) step1 Introduction of Trifluoromethyl Group (e.g., Ruppert-Prakash reagent) start->step1 step2 Nitration (e.g., HNO3/H2SO4) step1->step2 step3 Hydrolysis of Halogens (e.g., NaOH, H2O) step2->step3 product Final Product (this compound) step3->product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Trifluoromethylation: To a solution of the starting pyridine derivative in a suitable aprotic solvent (e.g., DMF), add the trifluoromethylating agent (e.g., TMSCF3) and a catalyst (e.g., a fluoride source). Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Nitration: Carefully add the trifluoromethylated intermediate to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C during the addition. Allow the reaction to proceed until the starting material is consumed.

  • Hydrolysis: Quench the reaction mixture by pouring it over ice. The resulting precipitate is then subjected to hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH) to convert the chloro groups to hydroxyl groups.

  • Purification: The final product is purified by recrystallization or column chromatography.

Determination of pKa by UV-Vis Spectrophotometry

The pKa values of the hydroxyl groups can be accurately determined by monitoring the change in UV-Vis absorbance as a function of pH.

prep Prepare Buffer Solutions (Range of pH values) measure Measure UV-Vis Spectrum of the compound in each buffer prep->measure sample Prepare Stock Solution of Compound in a suitable solvent sample->measure plot Plot Absorbance vs. pH at a wavelength of maximum change measure->plot calc Calculate pKa (from the inflection point of the curve) plot->calc

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values, covering the expected pKa range of the compounds.

  • Sample Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Measurement: For each pH value, add a small aliquot of the stock solution to the buffer and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a key measure of lipophilicity.

Detailed Protocol:

  • Equilibration: Prepare a mixture of n-octanol and water and allow it to equilibrate overnight.

  • Partitioning: Dissolve a known amount of the compound in the aqueous or organic phase and then mix it with the other phase in a separatory funnel. Shake vigorously for a set period.

  • Separation and Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

This comparative guide has systematically evaluated this compound in the context of its structural analogues. The combination of the nitro and trifluoromethyl groups imparts a unique set of physicochemical properties, most notably increased acidity and lipophilicity. These characteristics are highly relevant for applications in drug discovery, where fine-tuning of these parameters is essential for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of this compound class. The synthetic and analytical protocols provided herein offer a robust framework for such investigations. The insights gained from these studies will undoubtedly contribute to the development of novel therapeutics and advanced materials based on the versatile pyridine-2,4-diol scaffold.

References

  • Pyridine and its Derivatives, Part Four. (2008). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Fluorine in Medicinal Chemistry. (2006). Chemical Society Reviews, 35(6), 526-535. [Link]

  • The Nitro Group in Medicinal Chemistry. (2009). Journal of Medicinal Chemistry, 52(21), 6753-6765. [Link]

  • Determination of pKa values by UV-spectroscopy. (2011). Pharma B.A.R.D., 3(1), 1-10. [Link]

  • The Shake-Flask Method for the Determination of the Partition Coefficient (logP). (2006). Nature Protocols, 1(1), 259-264. [Link]

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridine-2,4-diol Analogs and Related Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility allows for a wide range of structural modifications that can profoundly influence biological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyridine-2,4-diol analogs and related nitropyridines, with a particular focus on the impact of trifluoromethyl and nitro substituents. While direct analogs of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol are not extensively reported in the literature, a comprehensive analysis of related structures provides critical insights for the rational design of novel therapeutic agents.

The Strategic Importance of Substituents on the Pyridine Ring

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents. Key functional groups, such as the trifluoromethyl (CF3) group and the nitro (NO2) group, are of particular interest due to their strong electronic effects, which can modulate a compound's physicochemical properties, metabolic stability, and target engagement.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3] Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability due to its lipophilic character. A recent study on 6-(trifluoromethyl)-pyridine derivatives as RORγt inverse agonists highlighted the crucial role of the CF3 group in binding to the receptor.[4][5] Analysis of the binding mode revealed that the trifluoromethyl group interacts with key leucine and histidine residues within the active site, contributing significantly to the compound's low nanomolar inhibitory activity.[4]

The Nitro Group: A Versatile Modulator of Activity and a Synthetic Handle

The nitro group, a potent electron-withdrawing group, has been incorporated into a wide range of bioactive molecules, including those with anticancer, antifungal, and anti-neurodegenerative properties.[1] Its presence can influence the electronic properties of the pyridine ring, impacting receptor binding and pharmacokinetic profiles. Beyond its direct contribution to biological activity, the nitro group serves as a versatile synthetic intermediate, readily converted to other functional groups, such as amines, allowing for further structural diversification.[1][6] Nitropyridines have been shown to act as inhibitors of enzymes like cytosolic thioredoxin reductase 1 and human platelet Na+/H+ exchanger.[1]

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various substituted pyridine derivatives, providing a comparative overview of how different functional groups and their positions influence potency.

Table 1: SAR of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists

CompoundR GroupIC50 (nM)Reference
VTP-43742(Clinical Compound)>10[4]
W14 (undisclosed modification)7.5 [4][5]

This table highlights the successful optimization of a lead compound through modifications that led to a derivative (W14) with superior potency.

Table 2: Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs as eEF-2K Inhibitors

CompoundR1R2R3IC50 (μM)Reference
6 HCONH2cyclopropyl0.42 [7][8]
9propylCONH2cyclopropyl0.93[7][8]
12HCSNH2cyclopropyl>25[7]
13HCNcyclopropyl>25[7]
14HCO2Etcyclopropyl>25[7]

This dataset demonstrates the critical importance of the R2 substituent, with the carboxamide group being essential for activity. Modifications to this group lead to a complete loss of inhibitory effect.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of these compounds require robust and reproducible methodologies. Below are representative protocols based on established literature.

General Synthesis of Substituted Pyridines

The functionalization of pyridine rings can be achieved through various synthetic routes. Direct C-H functionalization is an increasingly popular and sustainable approach.[9] However, multi-component reactions and the use of pre-functionalized precursors remain common strategies.[10] For instance, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved through a one-pot, four-component condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium acetate.[11]

Step-by-Step Synthesis of a Pyridone Derivative:

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and an aromatic ketone (1 mmol) in ethanol, add 2-cyanoacetamide (1 mmol) and a catalytic amount of a base (e.g., piperidine or sodium methoxide).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridone derivative.

In Vitro Biological Assays

The biological activity of novel pyridine derivatives is typically assessed using a panel of in vitro assays.

Example: Kinase Inhibition Assay (e.g., for eEF-2K) [7][8]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed during the reaction.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

    • Add the test compound at various concentrations.

    • Incubate the mixture at a specific temperature for a defined period.

    • Stop the reaction and measure the remaining ATP using a luminescent reporter system (e.g., Kinase-Glo).

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts

Diagrams can aid in understanding the complex relationships in medicinal chemistry.

Caption: Key modification points on a pyridine-2,4-diol scaffold and the influence of common substituents.

Synthetic_Workflow A Starting Materials (Aldehyde, Ketone, Cyanoacetamide) B One-Pot Condensation (Base Catalyst, Reflux) A->B C Crude Product Isolation (Precipitation, Filtration) B->C D Purification (Recrystallization/Chromatography) C->D E Characterization (NMR, Mass Spectrometry) D->E F Biological Evaluation (In Vitro Assays) E->F

Caption: A generalized workflow for the synthesis and evaluation of pyridine derivatives.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Biological_Response Biological_Response Phosphorylated_Substrate->Biological_Response ATP ATP ATP->Kinase Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: A simplified diagram of a kinase signaling pathway and the mechanism of inhibition.

Conclusion and Future Directions

The structure-activity relationships of pyridine derivatives are a rich and complex field of study. This guide has synthesized key findings on the influence of trifluoromethyl and nitro groups, as well as the importance of the pyridine-2,4-dione scaffold. The data clearly indicate that small structural modifications can lead to dramatic changes in biological activity, underscoring the importance of rational drug design. Future research should focus on the systematic exploration of the chemical space around these privileged scaffolds, leveraging computational modeling and high-throughput screening to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation into the synthesis and biological evaluation of novel pyridine analogs holds significant promise for the development of next-generation therapeutics.

References

  • Yurovskaya, M. A., & Karchava, A. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4949. [Link]

  • Baviskar, A. T., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. European Journal of Medicinal Chemistry, 84, 596-606. [Link]

  • Ma, Y.-Y., et al. (2023). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 20(12). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Ma, Y.-Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(12), 2359-2373. [Link]

  • Ma, Y.-Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. [Link]

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  • Pérez-García, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5085. [Link]

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  • Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(44), 9573-9594. [Link]

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  • Baviskar, A. T., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1034-1039. [Link]

  • Al-Zaydi, K. M. (2022). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. IntechOpen. [Link]

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  • Baviskar, A. T., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

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A Comparative Analysis of the Biological Activity of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of developing novel bioactive molecules. Pyridine derivatives, in particular, represent a privileged class of compounds due to their versatile pharmacological profiles.[1] The introduction of substituents such as nitro and trifluoromethyl groups can profoundly modulate their biological activity.[2][3] This guide provides a comprehensive comparative analysis of the potential biological activity of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol and its synthetic precursors. While direct experimental data for this specific molecule is not yet publicly available, this document, grounded in the established bioactivities of structurally related compounds, aims to provide a predictive framework for researchers and stimulate further investigation into this promising chemical space.

Synthetic Strategy: A Plausible Pathway to this compound

To understand the comparative biological activities, we must first delineate the synthetic relationship between the final compound and its precursors. A plausible synthetic route is proposed below, based on established methods for the synthesis of functionalized pyridines.[4][5]

The synthesis would likely commence with a cyclocondensation reaction to form the core pyridinediol structure, followed by a regioselective nitration.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Precursor_A Ethyl 4,4,4-trifluoroacetoacetate Intermediate_1 6-(Trifluoromethyl)pyridine-2,4-diol Precursor_A->Intermediate_1 Cyclocondensation Precursor_B Malonamide Precursor_B->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Nitration (e.g., HNO3/H2SO4)

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis identifies two key precursors for our comparative analysis:

  • Precursor 1: Ethyl 4,4,4-trifluoroacetoacetate - A key building block containing the trifluoromethyl group.

  • Precursor 2: Malonamide - A common reagent for the formation of pyrimidine and pyridine rings.

  • Intermediate Precursor: 6-(Trifluoromethyl)pyridine-2,4-diol - The direct precursor to the final nitrated compound.

Comparative Biological Activity Profile

The biological activity of the target compound and its precursors is anticipated to be a composite of the effects imparted by the pyridine-2,4-diol core, the trifluoromethyl group, and the nitro group.

Table 1: Predicted Biological Activities and Supporting Rationale

CompoundPredicted Biological ActivityRationale and Supporting Evidence from Analogues
Ethyl 4,4,4-trifluoroacetoacetate Low intrinsic biological activity; primarily a synthetic building block.Simple fluorinated esters generally do not exhibit potent, specific biological activities. Their primary role is in the synthesis of more complex molecules.[4]
Malonamide Low intrinsic biological activity; primarily a synthetic building block.Malonamide is a fundamental building block in organic synthesis and is not typically associated with significant pharmacological effects on its own.
6-(Trifluoromethyl)pyridine-2,4-diol Potential enzyme inhibitory activity (e.g., kinase, DHFR), antimicrobial, and cytotoxic effects.Pyridine-2,4-diol scaffolds are present in molecules that inhibit enzymes like Dihydrofolate Redactase (DHFR) and Phosphoinositide 3-kinases (PI3Ks).[6] The trifluoromethyl group is known to enhance the biological activity of pyridines, including nematicidal and herbicidal properties.[4] Structurally similar compounds like 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine have been investigated for antimicrobial and enzyme inhibitory potential.[3]
This compound Potentially enhanced cytotoxic and antimicrobial activity; possible enzyme inhibition.The nitro group is a strong electron-withdrawing group known to be a pharmacophore in many antimicrobial and anticancer agents.[2] Nitropyridine derivatives have shown moderate to high activity against various pathogens and cancer cell lines.[2] The combination of the trifluoromethyl and nitro groups on the pyridinediol scaffold could lead to synergistic effects, potentially enhancing cytotoxicity.

In-Depth Analysis of Anticipated Biological Activities

Cytotoxicity and Anticancer Potential

The pyridine-2,4-diol scaffold, particularly when further functionalized, has been explored for its anticancer properties. For instance, certain pyridino[2,3-f]indole-4,9-diones have demonstrated potent cytotoxicity against human tumor cell lines.[7] The introduction of a trifluoromethyl group can enhance the cytotoxic activity of heterocyclic compounds.[3] Furthermore, the nitro group is a well-established feature in cytotoxic agents. Therefore, it is hypothesized that This compound will exhibit the most potent cytotoxic effects compared to its non-nitrated precursor.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa or A549).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Enzyme Inhibition

Pyridine-based structures are common in kinase inhibitors and other enzyme-targeted therapies. The pyridine-2,4-diol moiety can act as a scaffold for designing inhibitors of enzymes like DHFR.[6] The trifluoromethyl group can enhance binding affinity to enzymatic pockets. It is plausible that both 6-(Trifluoromethyl)pyridine-2,4-diol and its nitrated derivative could exhibit inhibitory activity against a range of kinases or other enzymes crucial for cell proliferation.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Add_Compound Add Test Compound or Vehicle Control Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Calculate % Inhibition and IC50 Detect_Phosphorylation->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity

The pyridine nucleus is a key component of many antimicrobial agents.[1][8] Both nitro- and trifluoromethyl-substituted pyridines have demonstrated antimicrobial properties.[2][9] It is therefore reasonable to predict that 6-(Trifluoromethyl)pyridine-2,4-diol and especially This compound may possess activity against various bacterial and/or fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare Inoculum: Culture the desired bacterial strain (e.g., S. aureus, E. coli) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate with appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

This guide presents a predictive comparison of the biological activities of this compound and its precursors. Based on the extensive literature on related compounds, it is hypothesized that the final nitrated compound will exhibit the most potent biological effects, particularly in terms of cytotoxicity and antimicrobial activity, due to the synergistic contribution of the trifluoromethyl and nitro functionalities on the pyridinediol scaffold.

It is imperative to underscore that these are predictive assessments. Rigorous experimental validation is essential to confirm these hypotheses and to fully elucidate the structure-activity relationships within this chemical series. The protocols provided herein offer a starting point for such investigations. Future research should focus on the synthesis of these compounds and their systematic evaluation in a battery of in vitro and in vivo assays to unlock their full therapeutic or agrochemical potential.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. PubMed. [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PubMed Central. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PubMed Central. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar. [Link]

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In Vivo Validation of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: A Comparative Guide for Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol. Designed for researchers and drug development professionals, this document outlines a robust preclinical strategy, benchmarking its performance against established and emerging therapeutic alternatives. The experimental designs detailed herein are structured to deliver a rigorous evaluation of efficacy, pharmacokinetic profiling, and preliminary safety, thereby establishing a solid foundation for potential clinical translation.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a unique pyridine derivative featuring key functional groups that suggest potential as a targeted therapeutic agent. The pyridine scaffold is a common motif in a multitude of FDA-approved drugs, recognized for its ability to engage in various biological interactions.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group, being strongly electron-withdrawing, may play a crucial role in the molecule's interaction with its biological target.[4][5]

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural features bear resemblance to compounds known to inhibit protein kinases. Specifically, the diol and nitro functionalities on the pyridine ring could facilitate hydrogen bonding and electrostatic interactions within the ATP-binding pocket of a kinase. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a key signaling pathway implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.

This guide will therefore focus on the in vivo validation of this compound as a potential anti-cancer agent, comparing its activity with a well-established PI3K inhibitor, and a next-generation dual PI3K/mTOR inhibitor.

Comparative Compounds

To provide a comprehensive assessment of this compound's potential, its performance will be benchmarked against two comparator agents:

  • Compound A (Established PI3K Inhibitor): A well-characterized, first-generation PI3K inhibitor with proven in vivo activity. This will serve as a baseline for efficacy and toxicity.

  • Compound B (Dual PI3K/mTOR Inhibitor): A clinical-stage or recently approved dual inhibitor, representing a more advanced therapeutic strategy. This will allow for a comparison against a current standard-of-care or a leading competitor.

In Vivo Validation Workflow

The in vivo validation of this compound will be conducted in a stepwise manner, beginning with efficacy studies in relevant cancer models, followed by pharmacokinetic and preliminary toxicology assessments.

InVivo_Validation_Workflow cluster_efficacy Efficacy Studies cluster_pk Pharmacokinetic Studies cluster_tox Preliminary Toxicology Xenograft_Model Human Tumor Xenograft Model Establishment Dosing_Regimen Dosing Regimen Optimization Xenograft_Model->Dosing_Regimen Single_Dose_PK Single-Dose PK Profiling Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Dosing_Regimen->Tumor_Growth_Inhibition Biomarker_Analysis Pharmacodynamic Biomarker Analysis Tumor_Growth_Inhibition->Biomarker_Analysis Bioavailability Oral Bioavailability Assessment Single_Dose_PK->Bioavailability Acute_Toxicity Acute Toxicity Study Body_Weight_Monitoring Body Weight and Clinical Observations Acute_Toxicity->Body_Weight_Monitoring Histopathology Preliminary Histopathology Body_Weight_Monitoring->Histopathology

Caption: A streamlined workflow for the in vivo validation of novel small molecule inhibitors.

Detailed Experimental Protocols

Efficacy Studies: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant human cancer xenograft model.

Protocol:

  • Cell Line Selection: Choose a human cancer cell line with a known dysregulation in the PI3K/AKT/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant).

  • Animal Model: Utilize female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 25, 50, 100 mg/kg, oral gavage, daily)

    • Compound A (at a clinically relevant dose)

    • Compound B (at a clinically relevant dose)

  • Treatment Duration: Treat animals for 21-28 days.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue for analysis of downstream pathway modulation (e.g., levels of phosphorylated AKT, S6 ribosomal protein) by Western blot or immunohistochemistry.

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound.

Protocol:

  • Animal Model: Use male and female Swiss albino mice (6-8 weeks old).

  • Single-Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation and Analysis: Process blood to obtain plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key PK parameters including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

Preliminary Toxicology Studies

Objective: To assess the acute toxicity profile of this compound.

Protocol:

  • Animal Model: Utilize male and female Sprague-Dawley rats (6-8 weeks old).

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days post-dosing.

  • Body Weight: Record body weight daily.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation and Comparative Analysis

The data generated from these studies should be summarized in clear, comparative tables to facilitate objective assessment.

Table 1: Comparative Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5 ± 2
This compound251000 ± 18033+3 ± 3
This compound50600 ± 12060+1 ± 4
This compound100300 ± 8080-2 ± 5
Compound A50750 ± 150500 ± 3
Compound B25400 ± 10073-1 ± 4

Table 2: Comparative Pharmacokinetic Parameters

CompoundRoutet1/2 (h)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%)
This compoundIV2.5-1200-
This compoundPO4.080096080
Compound APO3.560075065
Compound BPO6.01000150075

Mechanistic Insights: Signaling Pathway Analysis

The hypothesized mechanism of action of this compound as a PI3K/AKT/mTOR pathway inhibitor can be visually represented to provide clarity on the intended biological target and the downstream effects that should be assessed.

PI3K_AKT_mTOR_Pathway cluster_compound Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Compound This compound Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of this compound. The proposed studies are designed to provide a robust dataset to assess its potential as a novel therapeutic agent. Favorable outcomes from these experiments, particularly demonstrating superior efficacy and/or an improved safety profile compared to existing alternatives, would strongly support its advancement into formal preclinical development and IND-enabling studies. The flexibility of this validation framework allows for adaptation to other potential mechanisms of action, should initial screening data suggest alternative biological targets. The key to a successful validation lies in the rigorous execution of these well-designed in vivo experiments and an objective comparison with relevant benchmarks.

References

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry.
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • In Vivo Pharmacology Models for Cancer Target Research. PubMed.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Recent Progress in Nitro-Promoted Direct Functionaliz
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For a compound like 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol, a potential building block in novel therapeutics, the reliability of quantitative analysis is paramount. This guide provides an in-depth comparison of two distinct analytical methods for this compound, underpinned by a comprehensive cross-validation study. Our objective is to not only present data but to illuminate the scientific rationale behind our methodological choices, ensuring a robust and trustworthy analytical lifecycle, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3][4][5]

The Critical Role of Analytical Method Validation

Before delving into the comparative analysis, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This involves a thorough evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[2] When multiple analytical methods are employed across different stages of drug development or at different laboratory sites, cross-validation becomes a critical exercise to ensure the consistency and reliability of the data generated.[6]

This guide will explore the cross-validation of two common yet distinct analytical techniques for the quantification of this compound: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a more specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Methodologies Under Comparison

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a widely adopted technique in pharmaceutical analysis due to its versatility and robustness for quantifying active pharmaceutical ingredients (APIs) and their impurities. For a polar, aromatic compound like this compound, RP-HPLC offers excellent separation capabilities.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Standard and Sample Preparation: Standards and samples are prepared in a 50:50 mixture of water and acetonitrile.

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced specificity and sensitivity, particularly at lower concentrations, a UHPLC-MS/MS method is often the gold standard. This technique is invaluable for impurity profiling and bioanalytical studies where the sample matrix can be complex.

Experimental Protocol: UHPLC-MS/MS

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Negative.

  • MRM Transitions:

    • Quantifier: m/z 223.0 -> 177.0

    • Qualifier: m/z 223.0 -> 131.0

  • Standard and Sample Preparation: Standards and samples are prepared in a 50:50 mixture of water and acetonitrile.

Cross-Validation Workflow

The cross-validation study is designed to demonstrate the interchangeability of the two methods by analyzing the same set of samples. The workflow ensures a comprehensive comparison of the methods' performance characteristics.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_methodA Method A: RP-HPLC-UV Analysis cluster_methodB Method B: UHPLC-MS/MS Analysis cluster_comparison Data Comparison & Evaluation Sample_Set Single Batch of This compound HPLC_Analysis Analysis of Samples by RP-HPLC-UV Sample_Set->HPLC_Analysis MS_Analysis Analysis of Samples by UHPLC-MS/MS Sample_Set->MS_Analysis Spiked_Samples Spiked Samples at 3 Concentration Levels Spiked_Samples->HPLC_Analysis Spiked_Samples->MS_Analysis HPLC_Data Data Acquisition (Chromatograms) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant Stat_Analysis Statistical Analysis (e.g., Bland-Altman Plot) HPLC_Quant->Stat_Analysis MS_Data Data Acquisition (Mass Spectra) MS_Analysis->MS_Data MS_Quant Quantification MS_Data->MS_Quant MS_Quant->Stat_Analysis Acceptance Acceptance Criteria Met? Stat_Analysis->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

A head-to-head comparison of the validation parameters for both methods is essential for an objective assessment. The following tables summarize the key performance characteristics.

Table 1: System Suitability

ParameterRP-HPLC-UVUHPLC-MS/MSAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 10000> 2000
%RSD of Peak Area (n=6)0.8%1.1%≤ 2.0%

Table 2: Linearity

ParameterRP-HPLC-UVUHPLC-MS/MS
Range1 - 100 µg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²)0.99950.9998
Regression Equationy = 25432x + 1234y = 56789x + 567

Table 3: Accuracy and Precision

Concentration LevelMethodAccuracy (% Recovery)Precision (%RSD)
Low QCRP-HPLC-UV99.5%1.5%
UHPLC-MS/MS101.2%1.8%
Mid QCRP-HPLC-UV100.2%1.1%
UHPLC-MS/MS99.8%1.3%
High QCRP-HPLC-UV99.8%0.9%
UHPLC-MS/MS100.5%1.0%

Discussion of Results and Method Selection

The cross-validation data reveals that both the RP-HPLC-UV and UHPLC-MS/MS methods are accurate and precise for the quantification of this compound. The choice between the two methods would, therefore, be dictated by the specific application.

The RP-HPLC-UV method demonstrates excellent linearity over a wide concentration range and is a cost-effective and robust choice for routine quality control and release testing where the concentration of the analyte is relatively high.

The UHPLC-MS/MS method , on the other hand, offers significantly higher sensitivity, making it the preferred method for the detection and quantification of trace-level impurities or for bioanalytical applications where the analyte is present in a complex biological matrix. The high specificity of tandem mass spectrometry also provides greater confidence in the identity of the analyte.

The logical relationship for method selection based on application is illustrated below.

Method_Selection Start Analytical Need for This compound Decision1 High Concentration Assay? (e.g., QC, Release Testing) Start->Decision1 Decision2 Trace Level Analysis? (e.g., Impurity Profiling, Bioanalysis) Start->Decision2 Decision1->Decision2 No Method_A Select RP-HPLC-UV Method Decision1->Method_A Yes Method_B Select UHPLC-MS/MS Method Decision2->Method_B Yes

Caption: Decision tree for analytical method selection.

Conclusion

The successful cross-validation of the RP-HPLC-UV and UHPLC-MS/MS methods for the analysis of this compound provides a high degree of confidence in the data generated by either technique. This study exemplifies the principles of good analytical practice and underscores the importance of a lifecycle approach to analytical method management. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions, ensuring data integrity and regulatory compliance throughout the pharmaceutical development process.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Sartorius. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe and compliant disposal of 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol (CAS No. 947144-26-5). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling due to its irritant and toxic properties.[1] The primary hazards are associated with its reactivity and the presence of both a nitro group and a trifluoromethyl group, which classifies it as a halogenated nitroaromatic compound.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.

PictogramHazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[1]
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, all personnel handling this compound must use the following PPE to prevent exposure:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be required.

  • Respiratory Protection: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. This compound is classified as hazardous waste due to its chemical properties.

Causality: The trifluoromethyl group makes this a halogenated organic compound .[4] Halogenated waste streams must be segregated from non-halogenated streams because their disposal requires high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases like hydrogen fluoride (HF) and hydrogen chloride (HCl).[5] Mixing these wastes can lead to complex and expensive disposal processes.[6]

Segregation Protocol:
  • Designate a specific waste container exclusively for this compound and other halogenated organic waste.

  • NEVER mix this waste with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.

  • Keep acidic and basic wastes in separate containers.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[5][7][8] This ensures the complete destruction of the molecule and prevents environmental contamination.

Waste Collection and Containerization
  • Select an Appropriate Container: Collect all waste containing this compound (including contaminated solids like weighing paper or pipette tips) in a designated, sealable, and chemically compatible container. UN-certified jerry cans or similar containers are recommended.[9]

  • Do Not Overfill: The container should not be filled to more than 90% capacity to allow for expansion of vapors.[9]

  • Secure Closure: Ensure the container is tightly sealed after each addition of waste to prevent the release of vapors.

Labeling

Properly labeling the waste container is a critical regulatory requirement. The label must be completed as soon as the first drop of waste is added.

Required Information on the Hazardous Waste Label:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream, with percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name and contact information of the generating researcher or laboratory.

On-Site Storage
  • Store the sealed and labeled waste container in a well-ventilated area, such as a satellite accumulation area or a designated waste storage cabinet.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[3]

  • Ensure the storage location is secure and away from heat or ignition sources.[10]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow all institutional procedures for waste collection requests.

  • Do not attempt to dispose of this chemical down the drain or in regular trash; this is a violation of federal and local regulations.[11]

Emergency Procedures

Spill Response
  • Small Spill (in a chemical fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated halogenated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Wash hands thoroughly after cleanup.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If safe to do so, close the door to the laboratory and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[3]

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, at an emergency eyewash station. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Decontamination A Waste Generation (this compound) B Characterize as Halogenated Organic Waste A->B Spill Spill or Exposure? A->Spill C Segregate from Non-Halogenated Waste B->C D Collect in Designated, UN-Certified Container C->D E Attach Completed Hazardous Waste Label D->E F Store in Secure, Ventilated Area E->F G Contact EHS for Waste Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal via High-Temperature Incineration H->I Spill->B Emergency Follow Emergency Procedures (Section 4) Spill->Emergency Yes

Caption: Disposal workflow for this compound.

References

  • This compound Safety Information. (n.d.).
  • Proper Disposal of 5-(Trifluoromethyl)
  • 2-Hydroxy-6-(trifluoromethyl)
  • 2,3-Dichloro-5-(trifluoromethyl)
  • 2-Fluoro-6-(trifluoromethyl)
  • Pyridine Safety D
  • 3-Nitro-6-(trifluoromethyl)
  • 2-Amino-6-(trifluoromethyl)
  • Production, Import, Use, and Disposal of Pyridine. (n.d.).
  • Hazardous waste acceptance conditions. (n.d.). University of Groningen.
  • 6-Methoxy-3-nitro-2-(trifluoromethyl)
  • Pyridine Standard Operating Procedure. (n.d.).
  • Hazardous Waste: Guidelines and Regulations. (1978). U.S. Environmental Protection Agency (EPA).
  • Halogenated Waste. (n.d.). University of California, Irvine Environmental Health & Safety.
  • Pyridine ToxProfile. (n.d.).
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara Environmental Health & Safety.

Sources

Personal protective equipment for handling 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 947144-26-5). As this is a compound with a limited publicly available toxicological profile, the following procedures are synthesized from the known hazards of its constituent functional groups—nitro compounds, trifluoromethylated pyridines, and diols—and are designed to establish a self-validating system of safety for all laboratory personnel.

Hazard Analysis: Understanding the Risk

The primary hazards associated with this compound are inferred from its chemical structure and data from analogous compounds. The presence of a nitro group and a trifluoromethylpyridine core suggests potential for significant biological activity and chemical reactivity.

Known Hazard Classifications: Based on available data for this compound and structurally related chemicals, this compound should be handled as a substance with the following hazards[1]:

Hazard StatementClassificationRationale & Potential Effects
H302 / H332 Harmful if swallowed or if inhaledNitro and pyridine compounds can exhibit systemic toxicity. Inhalation of dust or aerosols may lead to respiratory distress, while ingestion can cause gastrointestinal irritation and other adverse effects[2][3][4].
H315 Causes skin irritationHalogenated pyridines and nitroaromatics are known skin irritants. Prolonged contact can lead to redness, inflammation, and dermatitis[2][4][5].
H319 Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage to the cornea[2][4][5].
H335 May cause respiratory irritationFine powders or aerosols of this compound can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath[5][6].

The trifluoromethyl group enhances the stability and lipophilicity of the molecule, which can potentially increase its absorption and biological activity. Therefore, minimizing all routes of exposure is paramount.

The Core Directive: Engineering Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust Personal Protective Equipment (PPE), is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[7] This is the most critical step in preventing inhalation exposure.

Workflow for Safe Laboratory Operations

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase prep1 Verify Fume Hood Certification & Flow prep2 Assemble All Necessary Apparatus & Reagents prep1->prep2 prep3 Don Appropriate PPE (See Section 2.2) prep2->prep3 handle1 Weigh Compound on Tared Paper prep3->handle1 Begin Work handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Experiment Complete clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Label Hazardous Waste Containers clean2->clean3 end End of Procedure clean3->end Store Waste for Pickup

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific task. Never handle this compound outside of a controlled environment or without the minimum prescribed PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[5][8]Protects against accidental splashes of solutions or solid particles causing serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 5 mil) are recommended for incidental contact. For extended handling or immersion, double-gloving with an outer layer of neoprene or butyl rubber is advised. Always consult the glove manufacturer's resistance chart for pyridine and nitro compounds.Prevents skin contact and irritation. Double-gloving provides additional protection in case the outer glove is compromised.
Body Protection A flame-resistant laboratory coat, fully fastened, is mandatory. A chemical-resistant apron should be worn over the lab coat during transfers and reaction workups.[7]Protects against spills on clothing and skin.
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. For emergency situations (e.g., large spills) or if work must be done outside a hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is required.[3]Protects against inhalation of harmful dusts or vapors.

Operational Plan: Step-by-Step Protocols

Weighing and Transfer Protocol
  • Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare: Use an analytical balance inside the hood. Place a piece of creased weighing paper on the balance and tare it.

  • Dispensing: Carefully dispense the solid this compound onto the weighing paper using a clean spatula. Avoid creating airborne dust.

  • Transfer: Gently tap the weighing paper to transfer the solid into the reaction vessel. Use a small amount of a compatible solvent to rinse any residual solid from the paper into the vessel.

  • Immediate Cleanup: Dispose of the weighing paper and any contaminated materials (e.g., pipette tips) into the designated solid hazardous waste container located within the fume hood.[7]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.

Decision Tree for Waste Disposal

start Waste Generated q1 Is the waste solid or liquid? start->q1 solid_waste Contaminated Solid Waste (Gloves, Paper, Spatulas) q1->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) q1->liquid_waste Liquid solid_container Place in 'Solid Hazardous Waste' Container (Halogenated) solid_waste->solid_container liquid_container Place in 'Liquid Hazardous Waste' Container (Halogenated Organic) liquid_waste->liquid_container label_store Ensure Container is Properly Labeled & Closed solid_container->label_store liquid_container->label_store

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol
Reactant of Route 2
Reactant of Route 2
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.